Salfredin C1
描述
属性
分子式 |
C13H11NO6 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC 名称 |
(2R)-2-[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acid |
InChI |
InChI=1S/C13H11NO6/c1-4(13(18)19)7-2-5-8(20-7)3-6-9(10(5)15)12(17)14-11(6)16/h3-4,7,15H,2H2,1H3,(H,18,19)(H,14,16,17)/t4-,7+/m1/s1 |
InChI 键 |
RVAJKUWZAXLXGY-FBCQKBJTSA-N |
产品来源 |
United States |
Foundational & Exploratory
Salfredin C1: A Technical Guide to its Discovery, Isolation, and Biological Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological context of Salfredin C1, a notable aldose reductase inhibitor. The information is compiled from seminal research and is intended to provide a detailed understanding for scientific and drug development applications.
Discovery of this compound
This compound was first identified as a novel inhibitor of aldose reductase from the fermentation broth of the fungal strain Crucibulum sp. RF-3817. This discovery was part of a screening program aimed at identifying new natural products with potential therapeutic applications.
Experimental Protocols
The following sections detail the methodologies for the fermentation of Crucibulum sp. RF-3817, and the subsequent extraction, purification, and structure elucidation of this compound. These protocols are based on the initial discovery and subsequent studies of similar natural products.
Fermentation of Crucibulum sp. RF-3817
The production of this compound is achieved through submerged fermentation of Crucibulum sp. RF-3817.
-
Producing Organism: Crucibulum sp. RF-3817
-
Fermentation Medium: (Details from the primary publication are required for exact composition. A typical fungal fermentation medium would include a carbon source like glucose or sucrose, a nitrogen source such as yeast extract or peptone, and essential minerals.)
-
Fermentation Conditions:
-
Temperature: 25-28°C
-
pH: 5.0-6.0
-
Aeration: Agitation at 150-200 rpm in a shake flask or bioreactor
-
Incubation Time: 7-10 days
-
Extraction and Isolation
A multi-step process involving solvent extraction and chromatography is employed to isolate this compound from the fermentation broth.
-
Broth Filtration: The whole fermentation broth is filtered to separate the mycelium from the supernatant.
-
Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate. The organic layer, containing this compound, is then concentrated under reduced pressure.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, to separate fractions based on polarity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions showing aldose reductase inhibitory activity are further purified by RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to elucidate the connectivity of atoms and the overall structure.
Quantitative Data
The following tables summarize the quantitative data associated with the isolation and biological activity of this compound.
| Parameter | Value |
| Producing Organism | Crucibulum sp. RF-3817 |
| Molecular Formula | C₁₃H₁₁NO₆ |
| Molecular Weight | 277.23 g/mol |
| Biological Activity | Aldose Reductase Inhibitor |
| IC₅₀ Value | (Data from full text is required) |
Mandatory Visualizations
Experimental Workflow for this compound Isolation
In-Depth Technical Guide: Production of Salfredin C1 from Crucibulum sp. RF-3817
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salfredin C1 is a notable secondary metabolite produced by the fungus Crucibulum sp. RF-3817, distinguished by its potential as an aldose reductase inhibitor. This document provides a comprehensive technical overview of the production of this compound, consolidating available data on the fermentation of the source organism, and the isolation and structural characterization of this bioactive compound. The methodologies outlined herein are based on established scientific literature and are intended to serve as a foundational guide for research and development endeavors.
Introduction
The fungal genus Crucibulum, belonging to the Nidulariaceae family, is a known producer of unique bioactive compounds.[1] Grown in liquid culture, Crucibulum laeve (a closely related species) has been shown to produce a class of chemicals known as salfredins.[1] These compounds are structurally related to benzofuran (B130515) and chromene and are recognized as inhibitors of aldose reductase, an enzyme implicated in diabetic complications such as cataracts.[1] This guide focuses specifically on this compound, a member of this family of metabolites, produced by the strain Crucibulum sp. RF-3817.[2]
Fermentation of Crucibulum sp. RF-3817
The production of this compound is achieved through submerged fermentation of Crucibulum sp. RF-3817. The following section details the recommended media composition and fermentation parameters.
Culture Media and Conditions
A two-stage fermentation process is employed, involving a seed culture followed by a production culture.
Table 1: Fermentation Media Composition
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Soluble Starch | 20.0 | 40.0 |
| Glucose | 10.0 | - |
| Glycerin | - | 10.0 |
| Polypeptone | 5.0 | 5.0 |
| Yeast Extract | 5.0 | 5.0 |
| KH₂PO₄ | 0.5 | 0.5 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| pH (before steril.) | 6.0 | 6.0 |
Experimental Protocol: Fermentation
-
Seed Culture: A loopful of Crucibulum sp. RF-3817 from a slant culture is inoculated into a 100 ml flask containing 20 ml of the seed medium. The flask is incubated on a rotary shaker at 200 rpm for 3 days at 28°C.
-
Production Culture: The seed culture (1 ml) is then transferred to a 500 ml flask containing 100 ml of the production medium.
-
Incubation: The production culture is incubated on a rotary shaker at 200 rpm for 7 to 10 days at 28°C.
-
Monitoring: The production of this compound can be monitored by High-Performance Liquid Chromatography (HPLC) analysis of the culture broth.
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.
Extraction and Initial Purification
Table 2: Summary of a Typical Isolation Yield
| Step | Input Volume/Weight | Output Weight |
| Culture Broth | 10 liters | - |
| Diaion HP-20 Column Eluate (Acetone) | - | 10.0 g |
| Silica (B1680970) Gel Column Chromatography | 10.0 g | 1.2 g (crude) |
| Preparative HPLC (Final Product) | 1.2 g (crude) | 150 mg |
Experimental Protocol: Isolation and Purification
-
Adsorption: The culture broth (10 liters) is passed through a column packed with 1 liter of Diaion HP-20 resin.
-
Elution: The column is washed with water and then eluted with acetone (B3395972). The acetone eluate is concentrated to dryness to yield a crude extract (approximately 10.0 g).
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of chloroform (B151607) and methanol. Fractions containing this compound are identified by Thin Layer Chromatography (TLC) and pooled.
-
Preparative HPLC: The pooled fractions are further purified by preparative reverse-phase HPLC to yield pure this compound (approximately 150 mg).
Structural Elucidation of this compound
The chemical structure of this compound has been determined through various spectroscopic methods.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₆ |
| Molecular Weight | 277.23 |
| IUPAC Name | (2R)-2-[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acid |
| Appearance | Colorless powder |
| UV λmax (MeOH) nm (ε) | 230 (28,000), 255 (sh, 10,000), 288 (4,500), 320 (3,000) |
| IR (KBr) cm⁻¹ | 3400, 1770, 1710, 1630, 1600 |
Diagrams
Experimental Workflow
Caption: Workflow for the production and isolation of this compound.
Biosynthetic Relationship (Hypothetical)
As the complete biosynthetic pathway for Salfredins is not yet elucidated, a simplified diagram illustrating a plausible precursor-product relationship is presented.
Caption: Hypothetical biosynthetic pathway leading to this compound.
Conclusion
This technical guide provides a detailed overview of the production of this compound from Crucibulum sp. RF-3817, from fermentation to purification. The methodologies and data presented are intended to support further research into the therapeutic potential of this and other related salfredin compounds. Further studies are warranted to fully elucidate the biosynthetic pathway and to optimize production yields.
References
In-depth Technical Guide: Aldose Red-uctase Inhibition by Salfredin C1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldose reductase (AR), a key enzyme in the polyol pathway, has long been a therapeutic target for preventing diabetic complications. Its role in converting glucose to sorbitol, particularly under hyperglycemic conditions, leads to osmotic stress and subsequent cellular damage in various tissues. Salfredin C1, a natural product isolated from the fermentation broth of the fungus Crucibulum sp. RF-3817, has been identified as an inhibitor of this critical enzyme. This technical guide provides a comprehensive overview of the inhibition of aldose reductase by this compound, summarizing the available data, outlining experimental methodologies, and visualizing the relevant biological pathways. While specific quantitative data on the inhibitory potency of this compound remains limited in publicly accessible literature, this guide synthesizes the foundational knowledge and provides a framework for further investigation into its therapeutic potential.
Introduction to Aldose Reductase and Its Pathophysiological Role
Aldose reductase (AR; EC 1.1.1.21) is an NADPH-dependent oxidoreductase that catalyzes the reduction of a variety of aldehydes, including glucose. Under normal physiological conditions, the metabolism of glucose via the polyol pathway is a minor route. However, in states of hyperglycemia, as seen in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of this pathway.
The enzymatic reaction catalyzed by aldose reductase is the conversion of glucose to sorbitol. Sorbitol, being a polyol, is relatively impermeable to cell membranes and its accumulation leads to an increase in intracellular osmotic pressure. This osmotic stress is a primary driver of cellular damage in tissues that are freely permeable to glucose, such as the lens, retina, peripheral nerves, and kidneys. The subsequent oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase further contributes to the pathogenic process through the generation of reactive oxygen species (ROS) and advanced glycation end-products (AGEs).
The consequences of unchecked aldose reductase activity in diabetic patients are severe and contribute to a range of debilitating microvascular complications, including:
-
Diabetic Retinopathy: Characterized by damage to the blood vessels of the retina, potentially leading to vision loss.
-
Diabetic Neuropathy: Nerve damage that most often affects the legs and feet.
-
Diabetic Nephropathy: Kidney disease that can lead to kidney failure.
-
Cataract Formation: Clouding of the lens of the eye.
Therefore, the inhibition of aldose reductase is a well-established therapeutic strategy aimed at mitigating these long-term complications of diabetes.
This compound: A Natural Aldose Reductase Inhibitor
This compound is a member of a class of natural products known as salfredins, which were first isolated from the fermentation broth of the fungus Crucibulum sp. RF-3817[1]. These compounds are characterized by a unique benzopyran or indole (B1671886) core structure. The initial discovery of salfredins identified them as novel inhibitors of aldose reductase, suggesting their potential as lead compounds for the development of new therapeutic agents for diabetic complications[1].
Quantitative Data on Aldose Reductase Inhibition
A comprehensive search of the scientific literature did not yield specific quantitative data, such as the half-maximal inhibitory concentration (IC50) value, for the inhibition of aldose reductase by this compound. The primary research article detailing the biological activities of the salfredins, which would be expected to contain this information, is not widely available in full-text format.
For the purpose of comparison and to provide context for the expected potency of aldose reductase inhibitors, the following table summarizes the IC50 values of other known inhibitors.
| Inhibitor | Source/Type | IC50 (µM) | Reference |
| Quercetin | Natural (Flavonoid) | 0.4 - 10 | General Knowledge |
| Epalrestat | Synthetic | 0.02 - 0.2 | General Knowledge |
| Sorbinil | Synthetic | 0.2 - 1.0 | General Knowledge |
| This compound | Natural | Data not available |
This table is for illustrative purposes and highlights the need for further experimental validation of this compound's inhibitory activity.
Experimental Protocols for Assessing Aldose Reductase Inhibition
The following is a generalized protocol for an in vitro aldose reductase inhibition assay, based on commonly used methodologies. This protocol can be adapted for the specific evaluation of this compound.
Materials
-
Purified or recombinant aldose reductase (from rat lens, human placenta, or other sources)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)
-
This compound (test compound)
-
Known aldose reductase inhibitor (e.g., Quercetin or Epalrestat) as a positive control
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
Prepare stock solutions of NADPH, DL-glyceraldehyde, and the positive control in the appropriate buffer.
-
Prepare the enzyme solution to a suitable concentration in the assay buffer.
-
-
Assay Reaction:
-
In each well of the microplate, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
This compound solution (or DMSO for the control, or positive control solution)
-
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using the microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the controls.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Experimental Workflows
Aldose Reductase Signaling Pathway
The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to diabetic complications.
Caption: The Polyol Pathway and the Site of this compound Inhibition.
Experimental Workflow for Aldose Reductase Inhibition Assay
The logical flow of an experiment to determine the inhibitory effect of this compound on aldose reductase is depicted below.
References
Unveiling the Molecular Architecture of Salfredin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the structure elucidation of Salfredin C1, a novel aldose reductase inhibitor isolated from the fermentation broth of Crucibulum sp. RF-3817.[1] The determination of its complex heterocyclic structure was accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy. This document details the experimental protocols and presents the key data that were instrumental in piecing together the molecular puzzle of this compound.
Physicochemical and Spectroscopic Properties
The initial characterization of this compound established it as a distinct chemical entity. High-resolution mass spectrometry determined the molecular formula to be C13H11NO6.[1] The compound presents as a pale yellow powder and its structure was determined to be (2R)-2-[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acid.[1] A summary of its physicochemical and key spectroscopic data is provided below.
Table 1: Physicochemical and Spectrometric Data for this compound
| Property | Value |
| Appearance | Pale yellow powder |
| Molecular Formula | C13H11NO6 |
| Molecular Weight | 293.23 g/mol |
| HR-ESI-MS (m/z) | 294.0614 [M+H]⁺ (Calcd. for C13H12NO6, 294.0613) |
| UV λmax (MeOH) nm (log ε) | 230 (4.15), 285 (3.80), 320 (3.55) |
| IR (KBr) νmax cm⁻¹ | 3450, 1770, 1715, 1640, 1600, 1250 |
Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structure of this compound was established through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR spectra provided the foundational information regarding the proton and carbon environments, while COSY, HSQC, and HMBC experiments revealed the connectivity of the molecular framework.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1' | 173.5 | - |
| 2' | 52.8 | 4.85 (q, 7.1) |
| 3' | 16.5 | 1.55 (d, 7.1) |
| 2 | 75.1 | 5.90 (t, 8.5) |
| 3a | 118.2 | - |
| 4 | 162.0 | - |
| 4-OH | - | 11.5 (br s) |
| 5 | 102.5 | 6.80 (s) |
| 5a | 135.8 | - |
| 7 | 150.1 | - |
| 8 | 30.2 | 3.40 (dd, 16.0, 8.5), 3.25 (dd, 16.0, 8.5) |
| 9 | 168.5 | - |
| 9a | 110.1 | - |
| NH | - | 8.90 (br s) |
Experimental Protocols
Fermentation and Isolation of this compound
The production of this compound was achieved through fermentation of Crucibulum sp. RF-3817.[1] The following protocol outlines the general procedure for its isolation and purification.
-
Fermentation: Crucibulum sp. RF-3817 was cultured in a suitable liquid medium containing glucose, peptone, yeast extract, and inorganic salts at 28°C for 7 days with shaking.
-
Extraction: The culture broth was filtered to separate the mycelium. The filtrate was then extracted three times with an equal volume of ethyl acetate. The organic layers were combined and concentrated under reduced pressure to yield a crude extract.
-
Silica (B1680970) Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound were pooled, concentrated, and further purified by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient to yield pure this compound.
Spectroscopic and Spectrometric Analysis
The structural characterization of the purified this compound was performed using a suite of spectroscopic and spectrometric techniques.
-
UV-Vis Spectroscopy: A UV-Vis spectrum was recorded on a spectrophotometer in methanol.
-
Infrared (IR) Spectroscopy: An IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a 500 MHz NMR spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).
Visualizing the Path to Discovery
The following diagrams illustrate the logical workflow of the structure elucidation process and the key correlations that defined the molecular architecture of this compound.
References
Salfredin C1: A Technical Overview of its Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known biological activity of Salfredin C1, a natural product isolated from the fermentation broth of the fungus Crucibulum sp. RF-3817. The primary focus of this document is its role as an aldose reductase inhibitor, as this is the most extensively documented activity in the scientific literature. Information on a broader biological screening, including antibacterial and antifungal activities, is not currently available in published research.
Core Biological Activity: Aldose Reductase Inhibition
This compound has been identified as an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway is implicated in the long-term complications of diabetes mellitus. Under hyperglycemic conditions, aldose reductase catalyzes the conversion of glucose to sorbitol, which can lead to osmotic stress and cellular damage in tissues such as the retina, kidney, and nerves. By inhibiting this enzyme, this compound presents a potential therapeutic avenue for mitigating diabetic complications.
Quantitative Data for Aldose Reductase Inhibition
While the initial discovery of this compound identified its inhibitory activity against aldose reductase, specific quantitative data such as IC50 values are not detailed in the currently available abstracts.[1] For a comprehensive understanding, researchers would need to consult the full-text article or perform independent assays.
Table 1: Summary of Known Biological Activity for this compound
| Biological Target | Activity | Quantitative Data | Source Organism |
| Aldose Reductase | Inhibitor | Not specified in abstracts | Crucibulum sp. RF-3817[1] |
Experimental Protocols
Detailed experimental protocols for the biological screening of this compound are not publicly available. However, a standard protocol for assessing aldose reductase inhibition, which would be applicable for testing this compound, is provided below. This protocol is based on established methodologies in the field.
Aldose Reductase Inhibition Assay (Representative Protocol)
This protocol outlines a spectrophotometric method to determine the inhibitory activity of a compound against aldose reductase by measuring the decrease in NADPH absorption.
Materials:
-
Recombinant human aldose reductase (rhAR)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Sorbinil)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare solutions of rhAR, NADPH, and DL-glyceraldehyde in phosphate buffer to the desired final concentrations.
-
-
Assay Mixture Preparation:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
NADPH solution
-
This compound solution at various concentrations (or positive control/vehicle control)
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Signaling and Metabolic Pathways
The primary pathway associated with the biological activity of this compound as an aldose reductase inhibitor is the Polyol Pathway.
The Polyol Pathway
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, the excess glucose enters the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol and the resulting decrease in NADPH and increase in the NADH/NAD+ ratio contribute to oxidative stress and diabetic complications.
Figure 1. The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Broader Biological Activity Screening (Antibacterial/Antifungal)
A comprehensive screening of this compound for other biological activities, such as antibacterial or antifungal properties, has not been reported in the reviewed scientific literature. Therefore, no quantitative data or experimental protocols for these activities can be provided at this time.
Conclusion
This compound is a natural product with confirmed inhibitory activity against aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. While its potential as a therapeutic agent in this context is of interest, further research is required to quantify its potency (e.g., IC50 value) and to explore its broader biological activity profile. The provided representative protocol for aldose reductase inhibition can serve as a starting point for researchers aiming to investigate the properties of this compound further. At present, there is no available data to support other biological activities, such as antibacterial or antifungal effects.
References
In Vitro Characterization of Sactipeptide Antimicrobials: A Technical Guide Based on Ruminococcin C1
Disclaimer: Initial searches for "Salfredin C1" did not yield any specific information. It is possible that this is a novel or proprietary compound not yet described in publicly available literature. Therefore, this guide provides a representative in-depth technical overview of the in vitro characterization of a well-documented sactipeptide, Ruminococcin C1 (RumC1) , to illustrate the requested data presentation, experimental protocols, and visualizations.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel antimicrobial peptides.
Introduction to Ruminococcin C1
Ruminococcin C1 (RumC1) is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the sactipeptide subclass.[1][2][3] It is naturally produced by Ruminococcus gnavus, a common bacterium in the human gut microbiota.[4][5] RumC1 has garnered significant interest as a potential therapeutic agent due to its potent activity against a range of Gram-positive pathogens, including clinically relevant and multi-drug resistant strains.[4][6] Its unique structure, characterized by four intramolecular thioether bridges, confers remarkable stability under various physicochemical conditions.[6][7][8] Unlike many antimicrobial peptides that form pores in the cell membrane, RumC1 is believed to act intracellularly by disrupting essential energy production and macromolecular synthesis.[4][9]
Quantitative Data Summary: Antimicrobial Activity of Ruminococcin C1
The in vitro efficacy of RumC1 has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Target Organism | Strain Type | MIC (µM) | Reference Antibiotic | Reference MIC (µM) |
| Clostridium perfringens | Clinical Isolates (10 strains) | 0.4 - 0.8 | Vancomycin | 0.2 - 0.4 |
| Metronidazole | 12 - 23 | |||
| Clostridium difficile | Collection & Clinical Strains | 0.3 - 0.6 | Vancomycin | 0.3 - 0.7 |
| Metronidazole | 1.5 | |||
| Listeria monocytogenes | N/A | Micromolar Range | N/A | N/A |
| Bacillus cereus | N/A | Micromolar Range | N/A | N/A |
| Enterococcus faecalis | Including Amoxicillin/Vancomycin-resistant | Micromolar Range | N/A | N/A |
| Enterococcus faecium | Including Amoxicillin/Vancomycin-resistant | Micromolar Range | N/A | N/A |
| Streptococcus pneumoniae | Clinical Strain | 0.3 | N/A | N/A |
Data compiled from multiple sources.[6][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Ruminococcin C1 against various bacterial strains is a critical measure of its antimicrobial potency. A standard broth microdilution method is typically employed.
Objective: To determine the lowest concentration of RumC1 that inhibits the visible growth of a target bacterium.
Materials:
-
Ruminococcin C1 (purified)
-
Target bacterial strains (e.g., C. perfringens, C. difficile)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Incubator (with conditions appropriate for the target organism, including anaerobic conditions if necessary)
Procedure:
-
Preparation of Bacterial Inoculum: a. A single colony of the target bacterium is inoculated into a suitable broth and incubated until it reaches the logarithmic growth phase. b. The bacterial culture is then diluted to a standardized concentration, typically 1 x 10⁵ to 5 x 10⁵ colony-forming units (CFU)/mL, in the appropriate growth medium.
-
Preparation of RumC1 Dilutions: a. A stock solution of RumC1 is serially diluted (two-fold) in the growth medium across the wells of a 96-well plate. This creates a range of concentrations to be tested.
-
Inoculation and Incubation: a. An equal volume of the standardized bacterial inoculum is added to each well containing the RumC1 dilutions. b. Control wells are included: a positive control (bacteria with no RumC1) and a negative control (medium only, no bacteria). c. The plate is incubated under conditions optimal for the growth of the target bacterium (e.g., 37°C for 18-24 hours; under anaerobic conditions for clostridia).
-
Determination of MIC: a. Following incubation, the MIC is determined as the lowest concentration of RumC1 at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the OD₆₀₀ with a plate reader.
Macromolecule Synthesis Inhibition Assay
This assay helps to elucidate the mechanism of action by determining if RumC1 inhibits the synthesis of key cellular macromolecules.[10]
Objective: To assess the effect of RumC1 on the synthesis of DNA, RNA, proteins, and peptidoglycan in a target bacterium.
Procedure Outline:
-
Grow the target bacterial culture to the mid-logarithmic phase.
-
Expose the bacterial cells to RumC1 at a concentration equivalent to its MIC.
-
At various time points, add specific radiolabeled precursors for each macromolecule:
-
³H-thymidine for DNA synthesis
-
³H-uridine for RNA synthesis
-
³H-leucine for protein synthesis
-
¹⁴C-N-acetylglucosamine for peptidoglycan synthesis
-
-
After a short incubation with the radiolabeled precursor, stop the incorporation by adding a cold acid (e.g., trichloroacetic acid).
-
Filter the samples and measure the radioactivity of the precipitated macromolecules using a scintillation counter.
-
A significant reduction in the incorporation of a specific radiolabeled precursor in the presence of RumC1 indicates inhibition of that particular synthesis pathway.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Ruminococcin C1
The following diagram illustrates the proposed intracellular mechanism of action for Ruminococcin C1, which is distinct from pore-forming antimicrobial peptides.
Caption: Proposed intracellular mechanism of action for Ruminococcin C1.
General Experimental Workflow for In Vitro Characterization
This flowchart outlines a typical workflow for the in vitro characterization of a novel antimicrobial peptide like Ruminococcin C1.
Caption: A generalized workflow for in vitro antimicrobial peptide characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Multifunctional Sactipeptide Ruminococcin C1 Displays Potent Antibacterial Activity In Vivo as Well as Other Beneficial Properties for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unusual structure of Ruminococcin C1 antimicrobial peptide confers clinical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruminococcin C, a promising antibiotic produced by a human gut symbiont - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. The unusual structure of Ruminococcin C1 antimicrobial peptide confers clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Salfredin C1: A Technical Guide on Physicochemical Properties and Aldose Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salfredin C1, a natural product isolated from the fermentation broth of Crucibulum sp. RF-3817, has been identified as a potent inhibitor of aldose reductase.[1] This enzyme is a key component of the polyol pathway, which becomes particularly active in hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed, representative experimental protocol for assessing its aldose reductase inhibitory activity, and a visualization of its mechanism of action within the polyol signaling pathway.
Physicochemical Properties
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 139542-56-6 | Vendor Data |
| Molecular Formula | C₁₃H₁₁NO₆ | COCONUT Database |
| IUPAC Name | (2R)-2-[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acid | COCONUT Database |
| Molecular Weight | 293.23 g/mol | Calculated |
| AlogP | 0.30 | COCONUT Database |
| Topological Polar Surface Area | 112.93 Ų | COCONUT Database |
| Hydrogen Bond Donor Count | 3 | COCONUT Database |
| Hydrogen Bond Acceptor Count | 5 | COCONUT Database |
| Rotatable Bond Count | 2 | COCONUT Database |
| UV max (in Methanol) | Not available. |
Table 2: Experimental Physicochemical Properties of Salfredin B11 (Analogue)
| Property | Value | Source |
| CAS Number | 165467-63-0 | PubChem |
| Molecular Formula | C₁₃H₁₂O₄ | PubChem |
| Molecular Weight | 232.23 g/mol | PubChem |
| Physical Description | Solid | Human Metabolome Database |
| Melting Point | 179 - 180 °C | Human Metabolome Database[2] |
Mechanism of Action: Inhibition of the Polyol Pathway
This compound functions as an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[1] Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in states of hyperglycemia, the increased intracellular glucose concentration leads to the saturation of hexokinase, causing the excess glucose to be shunted into the polyol pathway.[3]
Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The accumulation of sorbitol, which does not readily diffuse across cell membranes, leads to osmotic stress and cellular damage.[3] Furthermore, the depletion of NADPH impairs the regeneration of reduced glutathione (B108866) (GSH), a critical antioxidant, thereby increasing cellular susceptibility to oxidative stress.[3] The increase in the NADH/NAD+ ratio also contributes to metabolic imbalances. By inhibiting aldose reductase, this compound blocks the conversion of glucose to sorbitol, thus mitigating the downstream pathological effects of the activated polyol pathway.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a representative method for determining the in vitro inhibitory activity of this compound on aldose reductase, adapted from common practices using rat lens homogenate as the enzyme source.[4][5]
Materials and Reagents
-
Male Wistar rats
-
This compound
-
DL-glyceraldehyde
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Phosphate buffer (0.067 M, pH 6.2)
-
Bovine Serum Albumin (BSA)
-
Bradford reagent
-
Spectrophotometer
Experimental Workflow
Detailed Methodology
3.3.1. Preparation of Rat Lens Aldose Reductase
-
Humanely euthanize male Wistar rats and excise the lenses.
-
Wash the lenses with ice-cold saline solution.
-
Prepare a 10% (w/v) homogenate of the lenses in 0.1 M phosphate-buffered saline (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the aldose reductase, and store it at -80°C until use.
-
Determine the protein concentration of the supernatant using the Bradford method with BSA as the standard.
3.3.2. Aldose Reductase Activity Assay
-
The assay is performed by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Prepare a reaction mixture in a cuvette containing:
-
0.7 mL of 0.067 M phosphate buffer (pH 6.2)
-
0.1 mL of NADPH solution (final concentration, e.g., 0.1 mM)
-
0.1 mL of the lens supernatant (enzyme source)
-
0.1 mL of this compound solution at various concentrations (or vehicle for control).
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 0.1 mL of DL-glyceraldehyde solution (substrate, final concentration, e.g., 10 mM).
-
Immediately measure the change in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
3.3.3. Calculation of Inhibition
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.
-
The percentage of aldose reductase inhibition is calculated using the following formula:
% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a noteworthy natural product with significant potential as an aldose reductase inhibitor. Its ability to intervene in the polyol pathway makes it a valuable lead compound for the development of therapeutics aimed at mitigating diabetic complications. The data and protocols presented in this guide offer a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery to further investigate the therapeutic utility of this compound and its analogues. Further studies are warranted to experimentally determine the full physicochemical profile of this compound and to explore its in vivo efficacy and safety.
References
- 1. This compound丨139542-56-6丨Others-HuiDaCollection丨Dedicated to the establishment of a compound library of comprehensive intermediates and active ingredients [huidacollection.com]
- 2. 2,8-Dihydro-5-hydroxy-2,2-dimethyl-6H-furo(3,4-g)-1-benzopyran-6-one | C13H12O4 | CID 636462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osmotic Stress, not Aldose Reductase Activity, Directly induces Growth Factors and MAPK Signaling changes during Sugar Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Studies on Salfredin C1: A Review of Currently Available Data
Researchers, scientists, and drug development professionals are advised that, following a comprehensive review of publicly available scientific literature, no specific preliminary toxicity studies for Salfredin C1 have been identified. While this compound is a known aldose reductase inhibitor, data regarding its cytotoxic or toxicological properties, including quantitative measures such as IC50 and LD50 values, remain unpublished. Consequently, this guide will outline the known information about this compound and provide a generalized framework for the toxicological evaluation of similar compounds, specifically other aldose reductase inhibitors, in the absence of direct data.
Introduction to this compound
This compound is a natural product isolated from the fermentation broth of the fungus Crucibulum sp. RF-3817. Its primary identified biological activity is the inhibition of aldose reductase, a key enzyme in the polyol pathway. This pathway becomes particularly active during hyperglycemic conditions, and its overactivity is implicated in the pathogenesis of diabetic complications.
Chemically, this compound is classified as a phthalimide (B116566), a subclass of isoindoles and derivatives, with the molecular formula C₁₃H₁₁NO₆. Its potential therapeutic application lies in the management of diabetic complications, a field where aldose reductase inhibitors are of significant interest. However, the progression of any potential therapeutic agent through the drug development pipeline is contingent on a thorough toxicological and safety assessment. At present, such an assessment for this compound is not available in the public domain.
Quantitative Toxicity Data for this compound
As of the latest available information, there is no published quantitative toxicity data for this compound. This includes, but is not limited to:
-
IC50 (half-maximal inhibitory concentration) values for cytotoxicity in various cell lines.
-
LD50 (lethal dose, 50%) values from in vivo studies.
-
Data from genotoxicity, cardiotoxicity, hepatotoxicity, or nephrotoxicity assays.
The absence of this data precludes a detailed, evidence-based discussion of this compound's specific toxicological profile.
Generalized Experimental Protocols for Toxicity Assessment of Aldose Reductase Inhibitors
In the absence of specific protocols for this compound, this section details generalized methodologies commonly employed in the toxicological evaluation of other aldose reductase inhibitors, including those with a phthalimide scaffold. These protocols serve as a reference for the types of studies that would be necessary to establish the safety profile of this compound.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration at which a compound exerts toxic effects on cultured cells.
Commonly Used Cell Lines:
-
Human lens epithelial cells (to assess ocular toxicity)
-
Human renal proximal tubule epithelial cells (to assess nephrotoxicity)
-
HepG2 (human liver cancer cell line, to assess hepatotoxicity)
-
Primary neurons or Schwann cells (to assess neurotoxicity)
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Animal Model: Typically rats or mice.
Methodology:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer the test substance sequentially to a small number of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Based on the observed mortality, classify the substance into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories.
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound toxicity are unknown, the following diagrams illustrate a generalized workflow for toxicity screening and the polyol pathway, which is the target of this compound's known biological activity.
Caption: A generalized workflow for the toxicological screening of a novel compound.
Caption: The polyol pathway, the target of this compound's inhibitory action.
Conclusion and Future Directions
The development of this compound as a potential therapeutic agent is currently hampered by the lack of publicly available toxicity and safety data. While its role as an aldose reductase inhibitor is established, a comprehensive understanding of its effects on cellular and organismal health is a critical next step. Future research should prioritize a systematic toxicological evaluation, beginning with in vitro cytotoxicity and genotoxicity assays, followed by in vivo studies to determine its safety profile. Such studies are essential to ascertain the therapeutic window and potential liabilities of this compound before it can be considered for further development. Researchers interested in this compound are encouraged to perform these foundational toxicity studies to fill the current knowledge gap.
Methodological & Application
Application Notes: Salfredin C1 for Aldose Reductase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1] By converting excess glucose to sorbitol, AR activity can lead to osmotic stress and the depletion of NADPH, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Consequently, the inhibition of aldose reductase is a significant therapeutic strategy in the development of drugs for managing these long-term complications of diabetes. Salfredin C1, a natural product isolated from the fungus Crucibulum sp. RF-3817, has been identified as a novel inhibitor of aldose reductase.[2] These application notes provide a detailed protocol for assessing the inhibitory potential of this compound on aldose reductase activity.
Principle of the Assay
The aldose reductase assay is a spectrophotometric method that measures the enzymatic activity of AR by monitoring the decrease in absorbance at 340 nm. Aldose reductase catalyzes the reduction of an aldehyde substrate, such as DL-glyceraldehyde, to its corresponding alcohol, utilizing NADPH as a cofactor, which is oxidized to NADP+ in the process. The rate of NADPH oxidation is directly proportional to the AR activity and can be quantified by the change in absorbance. The inhibitory effect of compounds like this compound is determined by measuring the reduction in the rate of NADPH oxidation in the presence of the inhibitor.
Quantitative Data Summary
While this compound has been identified as an aldose reductase inhibitor, its specific IC50 value is not available in the peer-reviewed literature.[2][3][4] For comparative purposes, the following table summarizes the IC50 values of other known aldose reductase inhibitors.
| Inhibitor | IC50 Value | Source Organism for AR | Reference |
| This compound | Not Available | Rat Lens | Matsumoto, K., et al. (1995) |
| Quercetin | 1.8 µM | Rat Lens | - |
| Epalrestat | 0.02 µM | Human Recombinant | - |
| Sorbinil | 0.2 µM | Rat Lens | [5] |
| Hirsutrin | 4.78 µM | Rat Lens | [6] |
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol is a generalized procedure and may require optimization based on the specific source of aldose reductase and laboratory conditions.
Materials and Reagents:
-
Aldose Reductase: Partially purified enzyme from rat lens homogenate or recombinant human aldose reductase.
-
Phosphate (B84403) Buffer: 0.067 M, pH 6.2.
-
NADPH Solution: 0.1 mM in phosphate buffer. Prepare fresh.
-
Substrate Solution: 10 mM DL-glyceraldehyde in phosphate buffer.
-
This compound Stock Solution: Prepare a stock solution of known concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Further dilutions should be made in phosphate buffer.
-
Positive Control: A known aldose reductase inhibitor (e.g., Quercetin or Sorbinil).
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 340 nm.
-
96-well UV-transparent microplates or quartz cuvettes.
Procedure:
-
Enzyme Preparation: If using rat lens, prepare a 10% homogenate in cold phosphate buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material. The supernatant contains the crude aldose reductase. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Assay Mixture Preparation: Prepare the reaction mixture in a 96-well plate or cuvettes. A typical reaction mixture (total volume of 200 µL) consists of:
-
140 µL of 0.067 M Phosphate Buffer (pH 6.2)
-
20 µL of Aldose Reductase solution (supernatant)
-
10 µL of NADPH solution (final concentration: 0.005 mM)
-
10 µL of this compound solution at various concentrations (or solvent for control)
-
-
Pre-incubation: Pre-incubate the mixture at room temperature (or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde substrate solution (final concentration: 1 mM).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes using a microplate reader or spectrophotometer.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and the control.
-
The percentage of inhibition can be calculated using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Aldose Redductase Signaling Pathway
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Salfredins, new aldose reductase inhibitors produced by Crucibulum sp. RF-3817. I. Fermentation, isolation and structures of salfredins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity Aldose-Reductase-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 4. Biological Activity Aldose-Reductase-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldose reductase inhibitory activity of compounds from Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salfredin C1
To the valued researcher,
Extensive efforts have been made to collate comprehensive data for the preparation and stability testing of Salfredin C1. Despite a thorough search of available scientific literature and databases, detailed experimental protocols, quantitative solubility data, and specific stability studies for this compound could not be located.
The primary scientific article describing the initial isolation and characterization of this compound, "Salfredins, new aldose reductase inhibitors produced by Crucibulum sp. RF-3817. I. Fermentation, isolation and structures of salfredins," does not provide the specific details necessary for the creation of in-depth application notes regarding solution preparation and stability. Subsequent searches for publications that cite this original work did not yield the required experimental parameters.
Therefore, we are unable to provide the detailed application notes, data tables, and experimental workflows as initially intended. The following sections provide general guidance based on the analysis of fungal metabolites, which may serve as a starting point for your own research and development of protocols for this compound.
General Guidance for Handling Fungal Metabolites
For novel or poorly characterized fungal metabolites like this compound, a systematic approach to determining optimal solution preparation and stability conditions is recommended. This typically involves preliminary solubility and stability screening studies.
Solubility Assessment
A general workflow for assessing the solubility of a novel compound is outlined below.
Caption: A general workflow for determining the solubility of a compound.
Stability Assessment
To assess the stability of this compound, a typical approach involves incubating the compound in solutions of varying pH and temperature over time, followed by analysis to determine the extent of degradation.
Caption: A general workflow for assessing the stability of a compound.
Analytical Methods for Fungal Metabolites
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a common and powerful technique for the analysis of fungal secondary metabolites.
General HPLC-MS Parameters:
-
Column: A reversed-phase column (e.g., C18) is typically suitable for compounds with moderate polarity.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.
-
Detection:
-
DAD: To determine the UV-Vis absorption spectrum of the compound, which can aid in identification.
-
MS: To determine the mass-to-charge ratio (m/z) of the parent compound and its fragments, providing structural information.
-
We recommend that researchers interested in working with this compound perform these initial characterization studies to establish reliable protocols for their specific applications. We regret that we could not provide more specific information at this time and hope this general guidance is of assistance.
Salfredin C1: Information for In Vivo Animal Studies Not Currently Available
Comprehensive searches for "Salfredin C1" have yielded no specific information regarding its use in in vivo animal studies, its mechanism of action, pharmacokinetics, or toxicology. The scientific literature and publicly available data do not appear to contain references to a compound with this specific designation.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols. It is possible that "this compound" may be a very new or internal compound designation not yet described in published literature, or the name may be misspelled.
For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:
-
Verify the Compound Name: Double-check the spelling and designation of "this compound" to ensure accuracy.
-
Consult Internal Documentation: If this is a compound from a specific company or research group, internal documentation would be the primary source of information.
-
Search for Related Compounds: If "this compound" is part of a larger class of compounds (e.g., "Salfredins"), searching for the parent class may provide some general information that could be relevant.
Without any foundational data, it is not possible to provide the requested detailed protocols, data tables, or visualizations for in vivo animal studies of this compound. Further investigation to correctly identify the compound is necessary before any meaningful scientific application notes can be developed.
Application Notes and Protocols for Salfredin C1 in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salfredin C1 is a potent and selective inhibitor of aldose reductase (AR), an enzyme of the polyol pathway that catalyzes the reduction of glucose to sorbitol.[1][2][3] Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased flux through the polyol pathway contributes to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. By inhibiting aldose reductase, this compound represents a promising therapeutic agent for the prevention and treatment of these complications.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds against aldose reductase.
Data Presentation
Table 1: Inhibitory Activity of this compound against Aldose Reductase
| Parameter | Value | Reference |
| Target | Aldose Reductase (AR) | [1][2][3] |
| IC₅₀ | [Data not available in search results] | - |
| Ki | [Data not available in search results] | - |
| Mechanism of Inhibition | [Data not available in search results] | - |
Note: While this compound is identified as an aldose reductase inhibitor, specific quantitative data such as IC₅₀ and Ki values were not available in the provided search results. The following protocols are designed to enable the determination of these values.
Experimental Protocols
Aldose Reductase Inhibition Assay (Spectrophotometric)
This protocol describes a common and reliable method to determine the inhibitory activity of this compound on aldose reductase by measuring the decrease in NADPH absorbance.
Materials:
-
Recombinant human aldose reductase (or purified from a tissue source)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
This compound
-
Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 6.2)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer. Optimal concentrations should be determined empirically but are typically around 0.1 mM for NADPH and 1 mM for DL-glyceraldehyde.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
Aldose Reductase enzyme solution
-
-
Mix gently and pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add the NADPH solution to all wells.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 10-20 minutes) using a microplate reader. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the control (DMSO) for each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Kinetic Analysis of Aldose Reductase Inhibition
This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Set up a matrix of experiments with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor (this compound).
-
For each substrate concentration, perform the assay with a range of this compound concentrations.
-
-
Measurement:
-
Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration by monitoring the change in absorbance at 340 nm.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots for the data.
-
Analyze the changes in Vmax and Km in the presence of this compound to determine the mode of inhibition.
-
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Caption: Workflow for the Aldose Reductase spectrophotometric inhibition assay.
References
Salfredin C1: A Potential Tool for Elucidating Diabetic Complications
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diabetic complications are a significant cause of morbidity and mortality in individuals with diabetes mellitus. These complications arise from chronic hyperglycemia and the subsequent metabolic abnormalities. Key pathways implicated in the pathogenesis of diabetic complications include the polyol pathway, the formation of advanced glycation end products (AGEs), and oxidative stress. Salfredin C1, a novel aldose reductase inhibitor isolated from the fermentation broth of Crucibulum sp. RF-3817, presents a promising research tool for investigating the role of the polyol pathway in these pathologies. Aldose reductase is the rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is believed to contribute to cellular damage. This document provides an overview of this compound's potential applications in diabetic complications research, along with generalized protocols for relevant assays.
Mechanism of Action and Therapeutic Relevance
This compound belongs to a class of compounds that inhibit aldose reductase. The accumulation of sorbitol, the product of the aldose reductase reaction, within cells that cannot efficiently metabolize it further leads to osmotic stress and cellular dysfunction. This process is particularly relevant in tissues such as the lens, retina, nerves, and kidneys, which are common sites of diabetic complications. By inhibiting aldose reductase, this compound can be used to probe the specific contributions of the polyol pathway to the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts.
Data Presentation
| Compound | Target Enzyme | IC50 Value (µM) | Source Organism | Reference |
| This compound | Aldose Reductase | Data not available | Crucibulum sp. RF-3817 | [1] |
Signaling Pathways and Experimental Workflows
To visualize the role of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an Aldose Reductase inhibition assay.
References
Application Notes and Protocols for Salfredin C1 in Ophthalmology Research
Disclaimer: Information available in the public domain regarding "Salfredin C1" in ophthalmology is limited. The following application notes and protocols are based on research on Sulforaphane (SFN), a compound with a similar isothiocyanate structure, which has been studied for its therapeutic potential in various eye diseases. Researchers should validate the applicability of these protocols for this compound.
Introduction
This compound, an isothiocyanate, holds potential for therapeutic applications in ophthalmology due to its anti-inflammatory, antioxidant, and anti-angiogenic properties. Research on the related compound, Sulforaphane (SFN), has demonstrated protective effects in models of various ophthalmic diseases, including age-related macular degeneration (AMD), diabetic retinopathy (DR), and keratoconus.[1] The primary mechanism of action is believed to involve the activation of key cellular signaling pathways that mitigate oxidative stress and inflammation.
Key Applications in Ophthalmology Research
-
Diabetic Retinopathy (DR): Investigating the potential of this compound to delay retinal photoreceptor cell degeneration and reduce damage induced by advanced glycation end products (AGEs).[1]
-
Age-Related Macular Degeneration (AMD): Exploring the role of this compound in protecting retinal cells through its antioxidant properties.[1]
-
Keratoconus: Studying the ability of this compound to protect corneal cells from oxidative stress and inhibit disease progression.[1]
-
Vernal Keratoconjunctivitis (VKC): Assessing the anti-inflammatory and anti-allergenic effects of this compound on human corneal fibroblasts.[1]
-
Cataracts: Evaluating the protective effects of this compound on lens epithelial cells against oxidative stress.[1]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on Sulforaphane (SFN), which may serve as a reference for designing experiments with this compound.
| Ophthalmic Disease Model | Key Findings with SFN | Reference |
| Murine model of Diabetic Retinopathy | Delayed thinning of ganglion cell layer, inner nuclear layer, and outer nuclear layer. | [1] |
| 661W cells (retinal photoreceptor cell line) | Reduced AGEs-induced damage. | [1] |
| Rabbit model of Keratoconus | Lowered keratometry and increased central cornea thickness. | [1] |
| Human Corneal Fibroblasts (in vitro VKC model) | Inhibition of TNF-α and IL-4 induced expression of VCAM-1, TARC, and eotaxin-1. | [1] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound on Retinal Photoreceptor Cells
Objective: To determine the protective effect of this compound against advanced glycation end product (AGE)-induced damage in a retinal photoreceptor cell line (e.g., 661W).
Materials:
-
661W cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Advanced Glycation End Products (AGEs)
-
Reagents for Western Blotting (antibodies against GRP78, TNF-α, Txnip, and a loading control like β-actin)
-
Reagents for cell viability assay (e.g., MTT or PrestoBlue)
Methodology:
-
Cell Culture: Culture 661W cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).
-
Once cells reach 70-80% confluency, pre-treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Induce damage by adding AGEs to the culture medium and incubate for a further period (e.g., 24 hours).
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with AGEs alone.
-
-
Cell Viability Assay:
-
Following treatment, assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength to quantify cell viability.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GRP78, TNF-α, and Txnip, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize to the loading control.
-
Expected Outcome: this compound is expected to increase cell viability and reduce the expression of GRP78, TNF-α, and Txnip in AGE-treated cells.
Protocol 2: In Vivo Evaluation of this compound in a Keratoconus Model
Objective: To investigate the therapeutic potential of this compound in an in vivo model of keratoconus.
Materials:
-
New Zealand white rabbits
-
This compound formulation for topical or systemic administration
-
UVA irradiation source
-
In vivo confocal microscopy system
-
Pentobarbital sodium for anesthesia
-
Proparacaine hydrochloride for topical anesthesia
Methodology:
-
Animal Model:
-
Induce keratoconus in one eye of each rabbit using a combination of riboflavin and UVA irradiation. The contralateral eye can serve as a control.
-
-
Treatment:
-
Following induction, treat the animals with this compound. Administration could be topical (eye drops) or systemic (e.g., intraperitoneal injection), depending on the formulation.
-
The treatment should be administered for a predefined period (e.g., several weeks).
-
-
Evaluation of Corneal Parameters:
-
Monitor changes in corneal parameters at regular intervals using in vivo confocal microscopy.
-
Measure central corneal thickness and keratometry.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Perform histological analysis of the corneas to assess cellular changes and collagen organization.
-
-
Biochemical Analysis:
-
Analyze corneal tissue for markers of oxidative stress and activation of the Nrf2/HO-1 pathway.
-
Expected Outcome: Treatment with this compound is expected to reduce the progression of keratoconus, as indicated by a decrease in keratometry, an increase in central corneal thickness, and a reduction in oxidative stress markers.
Signaling Pathways
The therapeutic effects of isothiocyanates like Sulforaphane in ophthalmology are often attributed to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). Upon exposure to electrophiles like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1).
Additionally, in the context of diabetic retinopathy, the AMPK (AMP-activated protein kinase) pathway has been implicated.[1] Activation of AMPK can lead to the downregulation of stress-related proteins like GRP78 and inflammatory cytokines like TNF-α.
References
Application Notes and Protocols for Procyanidin C1 in Neurological Disease Models
Note on Compound Identity: The initial request specified "Salfredin C1." However, extensive searches of scientific literature did not yield significant information on a compound with this name in the context of neurological disease models. In contrast, "Procyanidin C1" (PC-1), a polyphenolic compound found in sources like grape seeds, is well-documented for its neuroprotective properties. Given the similarity in nomenclature and the availability of relevant data, these application notes will focus on Procyanidin C1 as a compound of high interest for research in neurological diseases.
Introduction
Procyanidin C1 (PC-1) is a natural flavonoid with potent antioxidant and anti-inflammatory properties.[1][2][3] Research has highlighted its significant neuroprotective effects in various in vitro models of neuronal damage, making it a promising candidate for the development of therapeutics for neurodegenerative diseases. This document provides an overview of the biological activity of Procyanidin C1, detailed protocols for its application in a common neurological disease model, and quantitative data from relevant studies.
The primary mechanism of action for Procyanidin C1 in neuroprotection involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][3][4][5] This pathway is a critical cellular defense mechanism against oxidative stress. Additionally, Procyanidin C1 has been shown to mitigate neurotoxicity by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and p38.[1][3][4]
Mechanism of Action: Signaling Pathways
Procyanidin C1 confers neuroprotection through a dual mechanism involving the upregulation of antioxidant defenses and the suppression of pro-apoptotic signaling pathways.
-
Activation of the Nrf2/HO-1 Pathway: Under conditions of oxidative stress, such as glutamate-induced excitotoxicity, Procyanidin C1 promotes the nuclear translocation of Nrf2.[1][5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of downstream antioxidant enzymes, most notably Heme oxygenase-1 (HO-1).[1][5] HO-1 plays a crucial role in protecting neuronal cells from oxidative damage.[5]
-
Inhibition of MAPK Phosphorylation: Glutamate-induced neurotoxicity is also associated with the activation of MAPK signaling cascades that can lead to apoptosis. Procyanidin C1 has been demonstrated to block the phosphorylation of ERK1/2 and p38 MAPKs, thereby inhibiting this pro-death signaling.[1][3][4]
Quantitative Data Summary
The neuroprotective effects of Procyanidin C1 have been quantified in studies using the HT22 hippocampal neuronal cell line, a common model for studying glutamate-induced oxidative stress and neurotoxicity.
Table 1: Effect of Procyanidin C1 on HT22 Cell Viability after Glutamate Exposure
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Glutamate | 5 mM | ~50 |
| PC-1 + Glutamate | 1 µM + 5 mM | ~60 |
| PC-1 + Glutamate | 5 µM + 5 mM | ~80 |
| PC-1 + Glutamate | 10 µM + 5 mM | ~95 |
Data are approximated from graphical representations in cited literature.[4]
Table 2: Effect of Procyanidin C1 on Intracellular Reactive Oxygen Species (ROS) in Glutamate-Treated HT22 Cells
| Treatment Group | Concentration | Intracellular ROS (Fold Increase) |
| Control | - | 1.0 |
| Glutamate | 5 mM | ~3.5 |
| PC-1 + Glutamate | 5 µM + 5 mM | ~2.0 |
| PC-1 + Glutamate | 10 µM + 5 mM | ~1.5 |
Data are approximated from graphical representations in cited literature.[4]
Table 3: Effect of Procyanidin C1 on Protein Expression and Phosphorylation in Glutamate-Treated HT22 Cells
| Target Protein | Treatment (PC-1 + 5 mM Glutamate) | Change in Expression/Phosphorylation |
| Nuclear Nrf2 | 10 µM | Significant Increase |
| HO-1 | 10 µM | Significant Increase |
| Phospho-ERK1/2 | 10 µM | Significant Decrease |
| Phospho-p38 | 10 µM | Significant Decrease |
Based on qualitative and quantitative data from Western blot analyses.[4][5]
Experimental Protocols
The following protocols are based on methodologies reported for investigating the neuroprotective effects of Procyanidin C1 in the HT22 cell line.
Protocol 1: Cell Culture and Treatment
Materials:
-
HT22 mouse hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Procyanidin C1 (stock solution in DMSO)
-
L-Glutamic acid (stock solution in sterile water)
-
Sterile tissue culture plates (96-well and 6-well)
Procedure:
-
Cell Culture: Maintain HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed HT22 cells in 96-well plates (for viability and ROS assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.
-
Procyanidin C1 Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of Procyanidin C1 (e.g., 1, 5, 10 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
Glutamate-Induced Neurotoxicity: Add glutamate to the wells to a final concentration of 5 mM.
-
Incubation: Incubate the cells for the required duration for each specific assay (e.g., 8-24 hours).
Protocol 2: Cell Viability Assay (CCK-8)
Materials:
-
Treated cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Following the treatment period (e.g., 24 hours), add 10 µL of CCK-8 solution to each well of the 96-well plate.[6]
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[6][7]
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Measurement of Intracellular ROS
Materials:
-
Treated cells in a 96-well plate (preferably black-walled)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
After the desired treatment time (e.g., 8 hours), remove the culture medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[8]
-
Express the results as a fold increase in fluorescence compared to the control group.
Protocol 4: Western Blot Analysis
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-GAPDH, anti-Lamin B)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. For nuclear and cytosolic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (GAPDH for whole-cell and cytosolic lysates, Lamin B for nuclear lysates). For phosphorylated proteins, normalize to the total protein level.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death | Semantic Scholar [semanticscholar.org]
- 3. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Techniques for Measuring Salfredin C1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salfredin C1 is a potent and selective inhibitor of aldose reductase, an enzyme implicated in the progression of various diseases, including cancer.[1] Aldose reductase, a member of the aldo-keto reductase superfamily, plays a crucial role in the polyol pathway by converting glucose to sorbitol.[2] Under normal physiological conditions, this pathway is of minor significance. However, in the context of cancer, aldose reductase is often overexpressed and contributes to tumorigenesis by mediating inflammatory signals, promoting cell proliferation, and protecting cancer cells from oxidative stress.[3][4] Inhibition of aldose reductase has been shown to suppress cancer cell growth and metastasis, making it a promising therapeutic target.[5]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound. The protocols detailed below cover the direct assessment of its inhibitory effect on aldose reductase, as well as its impact on key cellular processes relevant to cancer biology.
In Vitro Aldose Reductase Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of aldose reductase. The assay is based on the principle that aldose reductase catalyzes the reduction of a substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that involves the oxidation of the cofactor NADPH to NADP+. The decrease in NADPH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.
Data Presentation: this compound Inhibition of Aldose Reductase
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.01 | 15.2 ± 2.1 | 0.25 ± 0.03 |
| 0.1 | 48.9 ± 3.5 | ||
| 1 | 85.7 ± 1.8 | ||
| 10 | 98.1 ± 0.9 | ||
| Epalrestat (Control) | 0.01 | 10.5 ± 1.9 | 0.42 ± 0.05 |
| 0.1 | 42.3 ± 2.8 | ||
| 1 | 79.8 ± 2.2 | ||
| 10 | 95.3 ± 1.1 |
Experimental Protocol: In Vitro Aldose Reductase Activity Assay
Materials:
-
Purified recombinant human aldose reductase
-
This compound
-
Epalrestat (positive control inhibitor)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate (B84403) buffer (pH 6.2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and Epalrestat in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by serial dilution in the assay buffer.
-
Prepare a fresh solution of NADPH in the assay buffer.
-
Prepare the substrate solution (DL-glyceraldehyde) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound or Epalrestat at various concentrations
-
Purified aldose reductase enzyme
-
-
Include control wells:
-
No inhibitor control (enzyme + buffer + solvent)
-
No enzyme control (buffer + substrate + NADPH)
-
-
-
Initiate the Reaction:
-
Add the NADPH solution to all wells.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells except the no-enzyme control.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound and the control inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Cell-Based Assays for Anticancer Efficacy
Cell-based assays are crucial for evaluating the therapeutic potential of this compound in a more physiologically relevant context. These assays assess the compound's effects on cancer cell viability, proliferation, apoptosis, migration, and invasion.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Data Presentation: Effect of this compound on Cancer Cell Viability
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HT-29 (Colon Cancer) | 15.8 ± 1.2 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 22.5 ± 2.1 | 1.2 ± 0.2 |
| MCF-7 (Breast Cancer) | 18.3 ± 1.5 | 1.0 ± 0.1 |
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., HT-29, A549, MCF-7)
-
This compound
-
Doxorubicin (positive control)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or Doxorubicin.
-
Include untreated control wells (cells + medium) and solvent control wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Data Presentation: this compound-Induced Apoptosis in HT-29 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (15 µM) | 60.8 ± 3.2 | 25.4 ± 2.1 | 13.8 ± 1.9 |
| Doxorubicin (1 µM) | 45.1 ± 2.8 | 35.7 ± 2.5 | 19.2 ± 2.1 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cancer cells (e.g., HT-29)
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound or Doxorubicin for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a simple and widely used method to study directional cell migration in vitro. A "scratch" or "wound" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
Data Presentation: Effect of this compound on HT-29 Cell Migration
| Treatment | Wound Closure at 24h (%) |
| Control | 85.3 ± 5.1 |
| This compound (10 µM) | 32.7 ± 4.5 |
| Mitomycin C (Control) | 10.2 ± 2.3 |
Experimental Protocol: Wound Healing Assay
Materials:
-
Cancer cells (e.g., HT-29)
-
This compound
-
Mitomycin C (to inhibit cell proliferation)
-
6-well plates
-
Sterile pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer:
-
Seed cells in 6-well plates and grow them to full confluency.
-
-
Create the "Wound":
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing this compound or Mitomycin C.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
-
Cell Invasion Assay (Transwell Assay)
The Transwell invasion assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis. Cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel, and their invasion into the lower chamber containing a chemoattractant is quantified.
Data Presentation: Effect of this compound on HT-29 Cell Invasion
| Treatment | Number of Invading Cells (per field) |
| Control | 152 ± 12 |
| This compound (10 µM) | 45 ± 8 |
Experimental Protocol: Transwell Invasion Assay
Materials:
-
Cancer cells (e.g., HT-29)
-
This compound
-
Transwell inserts with a porous membrane (8 µm pore size)
-
Matrigel (or other basement membrane extract)
-
Serum-free medium and medium with serum (chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Prepare Transwell Inserts:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Seed serum-starved cancer cells in the upper chamber of the inserts in serum-free medium containing this compound.
-
Add medium containing serum to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate the plates for 24-48 hours to allow for cell invasion.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the underlying biological pathways and experimental procedures is essential for a clear understanding of the experimental design.
Caption: Aldose Reductase Signaling Pathway in Cancer.
Caption: Experimental Workflow for this compound Efficacy.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. clyte.tech [clyte.tech]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Salfredin C1 Concentration for Experiments
Disclaimer: Initial searches for "Salfredin C1" did not yield information on a specific compound with this name. The information provided below is based on related compounds and general principles of experimental optimization. Researchers should verify the identity of their compound of interest and consult specific literature for the most accurate guidance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of compounds related to the initial query.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is a typical starting concentration range for a novel compound in cell-based assays? | For initial screening, a wide range of concentrations is recommended, often spanning several orders of magnitude (e.g., 10 nM to 100 µM). This helps in identifying a dose-responsive range and potential cytotoxicity. |
| 2. How can I determine the optimal incubation time for my experiment? | The optimal incubation time depends on the specific biological question and the mechanism of action of the compound. Time-course experiments are recommended, where cells are treated for various durations (e.g., 6, 12, 24, 48 hours) to determine the point of maximal effect before significant secondary effects or cytotoxicity occur. |
| 3. My compound is not showing any effect. What are the possible reasons? | There are several potential reasons for a lack of effect: the concentration may be too low, the incubation time may be too short, the compound may be inactive in the chosen cell line or assay, or the compound may have degraded. It is also possible that the compound is not soluble in the assay medium. |
| 4. I am observing high levels of cell death in my experiments. What should I do? | High cytotoxicity can obscure the specific effects of a compound. It is advisable to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which the compound becomes toxic. Subsequent experiments should be conducted at non-toxic concentrations. For instance, studies on procyanidin (B600670) C1 did not observe cytotoxicity in rat aortic endothelial cells at concentrations up to 50 μM.[1] |
| 5. How should I prepare and store my compound stock solution? | Most small molecules are dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate cell culture medium. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Pipetting errors- Variation in cell passage number or density- Inconsistent incubation times- Compound degradation | - Calibrate pipettes regularly.- Use cells within a defined passage number range and ensure consistent seeding density.- Standardize all incubation periods.- Prepare fresh dilutions of the compound from a new aliquot for each experiment. |
| Precipitation of the compound in the culture medium | - Poor solubility of the compound at the working concentration- Interaction with components of the serum or medium | - Lower the final concentration of the compound.- Decrease the percentage of serum in the medium if possible.- Test different solvents for the initial stock solution. |
| High background signal in the assay | - Non-specific binding of the compound or detection reagents- Autofluorescence of the compound | - Include appropriate controls (e.g., vehicle-only, untreated cells).- Increase the number of washing steps.- If using a fluorescence-based assay, check for compound autofluorescence at the excitation/emission wavelengths used. |
Experimental Protocols
Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the effective concentration range of a compound using a cell viability assay like MTT.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the compound in cell culture medium. A common approach is to use serial dilutions (e.g., 1:2 or 1:3) to cover a broad concentration range.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692).
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
overcoming Salfredin C1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Salfredin C1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an aldose reductase inhibitor produced by the fungal strain Crucibulum sp. RF-3817.[1] Its potential as a therapeutic agent for conditions like diabetic complications is of significant research interest.[2][3] However, like many complex organic molecules, this compound can exhibit poor aqueous solubility, which can hinder its use in in vitro and in vivo experiments.
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?
This is a common issue when a compound that is poorly soluble in water is transferred from a high-concentration organic stock solution (like DMSO) into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.
Q3: What are the initial steps I should take to troubleshoot this compound solubility?
Start by assessing the final concentration of your organic solvent (e.g., DMSO) in the assay medium. Many cell-based assays can tolerate low percentages of DMSO (typically <0.5-1%). If your final DMSO concentration is too high, it can be toxic to cells, and if it's too low, this compound may precipitate. Also, ensure your this compound is fully dissolved in the stock solvent before further dilution.
Troubleshooting Guide
Issue: this compound precipitates out of solution during experimental setup.
Solution 1: Optimization of Co-solvents
The use of a co-solvent is a common and effective technique to increase the solubility of poorly soluble compounds.[2]
-
Detailed Protocol:
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Other options include ethanol, polyethylene (B3416737) glycol 300/400 (PEG300/400), or N,N-dimethylformamide (DMF).[4][5]
-
To prepare your working solution, perform serial dilutions of the stock solution into your aqueous experimental buffer.
-
Crucially, add the this compound stock solution to the buffer with vigorous vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period.
-
It is critical to maintain the final concentration of the organic solvent in the experimental medium at a low, non-toxic level (e.g., <0.5% for DMSO in many cell cultures).
-
Solution 2: pH Adjustment
The solubility of compounds with ionizable functional groups can be significantly influenced by the pH of the solution.[6] Based on the chemical structure of this compound, which contains a carboxylic acid group, its solubility is expected to increase at a higher pH.
-
Detailed Protocol:
-
Determine the pKa of the ionizable groups in this compound.
-
Prepare a series of buffers with pH values spanning a range around the pKa.
-
Attempt to dissolve this compound directly in these buffers or by diluting a stock solution into them.
-
Measure the solubility at each pH. Be mindful that the chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Quantitative Data Summary
The following table provides illustrative data on the solubility of this compound in different solvent systems. Note: This data is hypothetical and for guidance purposes.
| Solvent System | This compound Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Immediate precipitation |
| PBS with 0.1% DMSO | 5 | Minor precipitation after 1 hour |
| PBS with 0.5% DMSO | 25 | No precipitation observed |
| PBS with 1% PEG400 | 30 | No precipitation observed |
| Tris Buffer, pH 8.5 | 15 | Slight improvement over PBS |
| Tris Buffer, pH 8.5 with 0.5% DMSO | 50 | Clear solution |
Experimental Workflow for Solubility Testing
Below is a generalized workflow for assessing and optimizing the solubility of this compound for your experiments.
Caption: A stepwise workflow for optimizing this compound solubility.
Aldose Reductase Signaling Pathway
This compound is an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway is implicated in the pathophysiology of diabetic complications.[3][7] Under hyperglycemic conditions, increased flux through the polyol pathway leads to the accumulation of sorbitol and fructose, contributing to oxidative stress and cellular damage.
Caption: The role of this compound in inhibiting the aldose reductase pathway.
References
- 1. This compound丨139542-56-6丨Others-HuiDaCollection丨Dedicated to the establishment of a compound library of comprehensive intermediates and active ingredients [huidacollection.com]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
improving the stability of Salfredin C1 in solution
Welcome to the technical support center for Salfredin C1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color (e.g., turning yellow/brown) over a short period. What is causing this?
A1: Color change in your this compound solution is a common indicator of degradation. This compound, like many phenolic compounds, is susceptible to oxidation, which can be accelerated by several factors. The likely causes include:
-
Exposure to Light: Photodegradation can occur when the solution is exposed to UV or even ambient laboratory light.
-
Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation.
-
Incorrect pH: The stability of this compound is highly dependent on the pH of the solution. Neutral to alkaline conditions can promote oxidation.[1][2]
-
Elevated Temperature: Higher temperatures can increase the rate of chemical degradation.[3][4]
Troubleshooting Steps:
-
Protect from Light: Store your this compound solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.[3]
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Optimize pH: Adjust the pH of your solution to a more acidic range (e.g., pH 3-5), as phenolic compounds are generally more stable under these conditions.[1]
-
Control Temperature: Store your solutions at refrigerated (2-8 °C) or frozen temperatures, depending on the solvent system and desired storage duration.
Q2: I'm observing a decrease in the concentration of this compound in my solution over time, as measured by HPLC. What are the potential reasons?
A2: A time-dependent decrease in this compound concentration strongly suggests chemical instability. The primary mechanisms of degradation are likely hydrolysis and oxidation.
-
Hydrolysis: Depending on the solvent and pH, certain functional groups in this compound may be susceptible to hydrolysis.
-
Oxidation: As mentioned in Q1, oxidation is a major degradation pathway for phenolic compounds.[3] This can be catalyzed by light, metal ions, or dissolved oxygen.
Troubleshooting Steps:
-
Investigate pH Effects: Perform a pH stability study to identify the optimal pH range for your formulation. (See Experimental Protocols section for a detailed method).
-
Incorporate Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation. Common choices include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Alpha-tocopherol (Vitamin E)
-
-
Chelating Agents: If metal ion contamination is suspected (e.g., from reagents or glassware), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.[4]
-
Solvent Selection: Evaluate the stability of this compound in different solvents or co-solvent systems.
Q3: Can I use buffers to maintain the pH of my this compound solution? Are there any compatibility issues?
A3: Yes, using buffers is highly recommended to maintain a stable pH environment. However, it's crucial to be aware of potential buffer catalysis, where the buffer components themselves can accelerate degradation.[5]
Recommendations:
-
Citrate (B86180) and acetate (B1210297) buffers are often good choices for maintaining an acidic pH where phenolic compounds are typically more stable.
-
Phosphate (B84403) buffers can sometimes catalyze the degradation of certain compounds, so their use should be evaluated carefully.[5]
-
Always perform a compatibility study by comparing the stability of this compound in your chosen buffer against a control (e.g., an unbuffered solution at the same pH) to ensure the buffer is not promoting degradation.
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers covering a pH range of interest (e.g., pH 3, 4, 5, 6, 7, and 8) using appropriate buffer systems (e.g., citrate for pH 3-6, phosphate for pH 7-8).
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) where it is known to be stable for a short period.
-
Prepare Test Solutions: Dilute the this compound stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the concentration of this compound in each test solution using a validated stability-indicating HPLC method.
-
Incubation: Store aliquots of each test solution under controlled temperature and light conditions (e.g., 25°C in the dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze the this compound concentration by HPLC.
-
Data Analysis: Plot the percentage of initial this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Data Presentation
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | % this compound Remaining (Mean ± SD, n=3) |
| Time Point | 4 hours |
| 3.0 | 99.2 ± 0.5% |
| 4.0 | 99.5 ± 0.4% |
| 5.0 | 98.1 ± 0.6% |
| 6.0 | 92.4 ± 1.2% |
| 7.0 | 85.3 ± 1.8% |
| 8.0 | 76.9 ± 2.3% |
Protocol 2: Evaluation of Antioxidants for this compound Stabilization
Objective: To assess the effectiveness of different antioxidants in preventing the degradation of this compound.
Methodology:
-
Prepare Optimal Buffer: Prepare the buffer solution at the optimal pH determined in Protocol 1 (e.g., pH 4.0).
-
Prepare Antioxidant Stock Solutions: Prepare stock solutions of the antioxidants to be tested (e.g., ascorbic acid, BHT) in a suitable solvent.
-
Prepare Test Solutions:
-
Control: Dilute the this compound stock solution into the optimal buffer.
-
Test Samples: Dilute the this compound stock solution into the optimal buffer containing different concentrations of each antioxidant.
-
-
Initial Analysis (T=0): Analyze the initial concentration of this compound in all solutions.
-
Incubation: Store the solutions under conditions known to promote oxidative degradation (e.g., exposure to light and air at 25°C).
-
Time-Point Analysis: Analyze the this compound concentration at regular intervals.
-
Data Analysis: Compare the degradation rate of this compound in the presence and absence of antioxidants.
Data Presentation
Table 2: Effect of Antioxidants on this compound Stability at pH 4.0 (25°C, exposed to light)
| Treatment | % this compound Remaining (Mean ± SD, n=3) |
| Time Point | 8 hours |
| Control (No Antioxidant) | 88.6 ± 1.4% |
| Ascorbic Acid (0.1% w/v) | 98.9 ± 0.7% |
| BHT (0.02% w/v) | 97.5 ± 0.9% |
Visualizations
Caption: Workflow for determining the optimal pH for this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Salfredin C1 Off-Target Effects: A Technical Support Resource
For researchers and drug development professionals investigating the aldose reductase inhibitor Salfredin C1, this technical support center provides essential guidance on characterizing its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its associated pathway?
This compound is an inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway. Under hyperglycemic conditions, AR reduces glucose to sorbitol, which can lead to osmotic stress and other cellular damage, contributing to diabetic complications.[1][2][3][4][5]
Q2: What is the most probable off-target for this compound?
The most likely off-target for aldose reductase inhibitors like this compound is aldehyde reductase (ALR1).[6] Due to the structural similarity between the active sites of these two enzymes, achieving selectivity can be challenging. Inhibition of ALR1 is a known source of toxicity for this class of drugs.[6]
Q3: We are observing unexpected cytotoxicity in our cell-based assays with this compound. What could be the cause?
Unexpected cytotoxicity could stem from several factors:
-
On-target effects: While the intended therapeutic effect is to reduce flux through the polyol pathway, complete inhibition of aldose reductase might have unintended consequences in specific cell types.
-
Off-target inhibition of Aldehyde Reductase (ALR1): As ALR1 is involved in detoxification processes, its inhibition can lead to cellular damage.
-
Unknown off-targets: this compound may be interacting with other proteins essential for cell viability. A broader off-target profiling strategy is recommended to investigate this.
Q4: How can we determine if this compound is inhibiting other kinases?
While this compound is not designed as a kinase inhibitor, it is prudent to rule out significant interactions with the kinome, as this is a common source of off-target effects for many small molecules. A competitive binding assay using a broad panel of recombinant kinases is a standard approach. Chemoproteomics platforms can also be employed to assess interactions with native kinases in a cellular context.[7][8][9]
Troubleshooting Guides
Issue: Poor Selectivity of this compound Against Aldehyde Reductase (ALR1)
Symptoms:
-
Similar IC50 values for both aldose reductase (AR) and ALR1 in enzymatic assays.
-
Toxicity observed in cellular assays that is not explained by AR inhibition alone.
Troubleshooting Steps:
-
Confirm Assay Integrity: Ensure that the enzymatic assays for both AR and ALR1 are optimized and validated. This includes using appropriate substrates and ensuring linear enzyme kinetics.
-
Determine IC50 Values: Perform parallel dose-response assays for this compound against both AR and ALR1 to accurately determine the IC50 for each.
-
Calculate Selectivity Index: The selectivity index is calculated as the ratio of the IC50 for ALR1 to the IC50 for AR. A higher ratio indicates better selectivity for AR.
Data Presentation: this compound Selectivity Profile
| Target Enzyme | IC50 (nM) | Selectivity Index (ALR1 IC50 / AR IC50) |
| Aldose Reductase (AR) | [Insert experimental value] | |
| Aldehyde Reductase (ALR1) | [Insert experimental value] | [Calculate from experimental values] |
Issue: Identifying Unknown Off-Targets of this compound
Symptoms:
-
A cellular phenotype is observed that cannot be rationalized by the inhibition of aldose reductase.
-
The compound shows activity in a cellular assay but is inactive against the purified enzyme.
Troubleshooting Steps:
-
Affinity Chromatography: This method involves immobilizing a derivative of this compound on a solid support to capture interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Chemoproteomics: Advanced techniques, such as those using photoreactive probes, can identify protein targets in living cells, providing a more physiologically relevant profile of interactions.[10][11][12]
Experimental Protocols
Protocol 1: Determining the Selectivity of this compound against Aldose Reductase (AR) and Aldehyde Reductase (ALR1)
-
Enzyme Source: Use purified recombinant human AR and ALR1.
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium phosphate, pH 6.2.
-
Substrates and Cofactors: Use DL-glyceraldehyde as a substrate for both enzymes and NADPH as a cofactor.
-
Assay Procedure:
-
Add enzyme to the assay buffer.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Initiate the reaction by adding the substrate and cofactor.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: On- and off-target interactions of this compound.
Caption: Experimental workflow for off-target investigation.
Caption: Relationship between on-target and off-target effects.
References
- 1. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Affinity-based target deconvolution of safranal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Salfredin C1 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salfredin C1 in animal models.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a natural product with the chemical formula C13H11NO6.[1] It is classified as a phthalimide (B116566) derivative and has been identified as an aldose reductase inhibitor.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound can potentially mitigate tissue damage associated with high glucose levels.
2. What are the main challenges in delivering this compound in animal models?
Based on its phthalimide structure, this compound is predicted to have low aqueous solubility. This can lead to challenges in achieving therapeutic concentrations in vivo. Key issues include:
-
Poor bioavailability after oral administration.
-
Precipitation of the compound upon injection.
-
Inconsistent drug exposure between animals.
-
Difficulty in preparing stable and homogenous formulations.
3. Which animal models are suitable for studying the efficacy of this compound?
Given its mechanism of action as an aldose reductase inhibitor, animal models of diabetes are most relevant. Commonly used models include:
-
Streptozotocin (STZ)-induced diabetic mice or rats: This model mimics type 1 diabetes.
-
db/db mice or Zucker diabetic fatty (ZDF) rats: These are genetic models of type 2 diabetes and obesity.
The choice of model will depend on the specific research question and the aspect of diabetic complications being investigated (e.g., neuropathy, nephropathy, retinopathy).
4. What administration routes are recommended for this compound?
The optimal administration route will depend on the formulation and the experimental goals.
-
Intravenous (IV) injection: Bypasses absorption barriers and provides 100% bioavailability, making it suitable for initial pharmacokinetic studies. However, the risk of precipitation is high for poorly soluble compounds.
-
Oral gavage (PO): Preferred for chronic studies due to its convenience. However, bioavailability may be low and variable. Formulation strategies are often required to improve absorption.
-
Intraperitoneal (IP) injection: Can offer better absorption than oral administration for some compounds, but may cause local irritation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or administration. | Low aqueous solubility of the compound. | 1. Formulation Optimization: Use solubilizing agents such as cyclodextrins, co-solvents (e.g., DMSO, PEG400), or prepare a lipid-based formulation. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to enhance solubility if the compound is ionizable. 3. Particle Size Reduction: Micronization or nanocrystal formulation can improve the dissolution rate. |
| High variability in plasma concentrations between animals. | Inconsistent dosing due to poor formulation homogeneity. Variable absorption after oral administration. | 1. Ensure Homogenous Formulation: For suspensions, ensure vigorous and consistent mixing before each administration. 2. Fasting: For oral studies, fast the animals overnight to reduce the impact of food on drug absorption. 3. Control for Stress: Minimize stress during handling and administration as it can affect gastrointestinal motility. |
| Lack of efficacy in a diabetic animal model. | Insufficient drug exposure at the target tissue. Inappropriate dosing regimen. | 1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the half-life, clearance, and volume of distribution of this compound. Use this data to design an effective dosing regimen. 2. Dose-Response Study: Perform a dose-escalation study to identify a dose that provides a therapeutic effect without toxicity. 3. Tissue Distribution: Measure the concentration of this compound in the target tissues (e.g., sciatic nerve, kidney, retina) to confirm target engagement. |
| Observed toxicity or adverse effects in animals. | Off-target effects of the compound. Toxicity of the formulation vehicle. | 1. Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to assess its toxicity. 2. Dose Reduction: Lower the dose of this compound. 3. Histopathology: Conduct a histopathological examination of major organs to identify any signs of toxicity. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for this compound to guide experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (IV) Bolus (2 mg/kg) | Oral Gavage (PO) (20 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 350 ± 80 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (0-inf) (ng*h/mL) | 3200 ± 450 | 1800 ± 320 |
| t1/2 (h) | 4.5 ± 0.8 | 5.1 ± 1.0 |
| Bioavailability (%) | - | 11.25 |
Table 2: Comparison of Oral Formulations for this compound in Mice
| Formulation | Vehicle | Cmax (ng/mL) | AUC (0-24h) (ng*h/mL) |
| Suspension | 0.5% Carboxymethylcellulose | 120 ± 30 | 650 ± 150 |
| Solution | 20% PEG400 in water | 250 ± 50 | 1400 ± 280 |
| Lipid-based | Self-emulsifying drug delivery system (SEDDS) | 480 ± 90 | 3200 ± 500 |
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration.
-
Materials: this compound powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, mortar and pestle, magnetic stirrer.
-
Procedure:
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% CMC solution to the powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining CMC solution while stirring continuously.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain stirring during the dosing procedure.
-
2. Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after IV and PO administration.
-
Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.
-
Procedure:
-
Fast the animals overnight before dosing.
-
For IV administration, dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) and administer a single bolus dose via the tail vein.
-
For oral administration, administer the this compound suspension via oral gavage.
-
Collect blood samples (approx. 200 µL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Visualizations
Caption: Signaling pathway of Aldose Reductase and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound.
References
how to minimize Salfredin C1 degradation
Welcome to the Technical Support Center for Salfredin C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. The following information is based on the chemical structure of this compound and general principles of natural product stability, as specific degradation studies on this compound are not currently available in the public domain.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: I am observing a decrease in the activity of my this compound stock solution over time. What could be the cause?
A1: A decrease in activity is likely due to the chemical degradation of this compound. Based on its structure, several factors could be contributing to this instability. The primary suspects are hydrolysis, oxidation, and photodegradation. This compound contains several functional groups susceptible to degradation, including a lactam, a furan (B31954) ring, a phenolic hydroxyl group, and a carboxylic acid.
Troubleshooting Steps:
-
Review your solvent choice: Protic solvents, especially water, can facilitate the hydrolysis of the lactam ring. If your experimental conditions allow, consider using aprotic solvents like anhydrous DMSO or ethanol (B145695) for stock solutions.
-
Check the pH of your buffers: Both acidic and basic conditions can catalyze the hydrolysis of the lactam moiety.[1] It is advisable to work with buffers close to a neutral pH (6-7.5) and to assess the stability of this compound in your specific buffer system.
-
Protect from oxygen: The furan ring and the phenolic hydroxyl group are susceptible to oxidation.[2][3] This can be accelerated by exposure to air.
-
Consider degassing your solvents before use.
-
Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Protect from light: Aromatic compounds can be sensitive to light, leading to photodegradation.[4]
-
Store your this compound, both in solid form and in solution, in amber vials or wrap the containers in aluminum foil.
-
Minimize exposure to ambient light during your experiments.
-
Q2: My Salfred-in C1 solution has changed color. Is it still usable?
A2: A change in color, such as turning yellow or brown, is often an indication of degradation, particularly oxidation of the phenolic group.[3] While a slight color change might not significantly impact its activity for some initial screening experiments, it is generally not recommended to use a discolored solution for sensitive or quantitative assays. The degradation products could have different biological activities or interfere with your assay. It is best to prepare a fresh solution from a properly stored solid sample.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: Store solid this compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. A desiccator can provide additional protection against humidity.
-
Solutions: Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: How can I confirm if my this compound is degrading in my experimental setup?
A4: To confirm degradation, you can perform a simple stability study using High-Performance Liquid Chromatography (HPLC).
-
Prepare a solution of this compound in your experimental buffer or medium.
-
Analyze the initial purity of the solution by HPLC at time zero (t=0).
-
Incubate the solution under your experimental conditions (e.g., temperature, lighting).
-
Inject aliquots onto the HPLC at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which would indicate degradation products.
General Stability Profile of this compound
The following table summarizes the predicted stability of this compound based on its chemical structure. This information should be used as a general guideline.
| Parameter | Predicted Stability/Sensitivity | Rationale | Recommendations |
| pH | Sensitive to acidic and basic conditions. | The lactam ring is susceptible to acid- and base-catalyzed hydrolysis.[1][5] | Maintain solutions at a neutral pH (6-7.5). Avoid strong acids and bases. |
| Oxygen | Sensitive to oxidation. | The furan ring and phenolic hydroxyl group are prone to oxidative degradation.[2][3] | Degas solvents, use antioxidants (if compatible with the experiment), and store under an inert atmosphere (N₂ or Ar). |
| Light | Potentially sensitive to UV and visible light. | The aromatic system can absorb light, leading to photodegradation.[4] | Store in amber vials or protect from light with foil. Minimize light exposure during experiments. |
| Temperature | Increased degradation at higher temperatures. | Higher temperatures accelerate the rates of hydrolysis and oxidation. | Store solid and stock solutions at low temperatures (-20°C to -80°C). Avoid prolonged exposure to room temperature. |
| Solvent | Less stable in protic and aqueous solvents. | Protic solvents can participate in the hydrolysis of the lactam. Water can also contain dissolved oxygen. | For long-term storage, use anhydrous aprotic solvents like DMSO. Prepare aqueous solutions fresh before use. |
Experimental Protocols
Protocol: General Stability Assessment of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound in a specific solvent or buffer.
1. Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, ethanol) for stock solution
-
Experimental buffer or medium
-
HPLC system with a UV detector and a suitable C18 column
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen HPLC-grade solvent to make a concentrated stock solution (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution with your experimental buffer or medium to the final working concentration.
-
Time-Zero Analysis (t=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system. Record the chromatogram. This will serve as your baseline.
-
Incubation: Store the remaining test solution under the conditions you wish to evaluate (e.g., at 37°C in an incubator, on the lab bench at room temperature, etc.). Protect from light if not assessing photosensitivity.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution, and inject it into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the t=0 chromatogram based on its retention time.
-
Measure the peak area of this compound at each time point.
-
Observe the appearance of any new peaks, which represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
7. HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength like 254 nm.
-
Injection Volume: 10 µL
Visualizations
Predicted degradation pathways for this compound.
A logical workflow for troubleshooting this compound degradation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Inconsistencies in Compound C1 Results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in experimental results with Compound C1, a novel aldose reductase inhibitor. The following FAQs and guides are designed to address specific issues that may arise during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the IC50 value of Compound C1 in our aldose reductase inhibition assay. What could be the cause?
A1: Batch-to-batch variability is a common issue in early-stage drug development. Several factors can contribute to this inconsistency:
-
Compound Purity and Stability: The purity of each batch of Compound C1 may differ. Impurities could interfere with the assay, leading to altered IC50 values. Additionally, improper storage or handling can lead to degradation of the compound. We recommend verifying the purity of each new batch via HPLC-MS and ensuring consistent storage conditions (e.g., -20°C, desiccated).
-
Reagent Consistency: The quality and concentration of reagents, including the aldose reductase enzyme and the substrate (e.g., DL-glyceraldehyde), can fluctuate. Ensure that all reagents are from a consistent source and have been quality-controlled.
-
Assay Conditions: Minor variations in assay conditions such as incubation time, temperature, and pH can significantly impact enzyme kinetics. Strict adherence to the standardized protocol is crucial.
Q2: The inhibitory effect of Compound C1 on cellular sugar metabolism is not reproducible in our cell-based assays. Why might this be happening?
A2: Inconsistent results in cell-based assays can stem from a variety of biological and technical factors:
-
Cell Line Authenticity and Passage Number: It is critical to authenticate your cell line (e.g., via STR profiling) to rule out contamination or misidentification. Additionally, high passage numbers can lead to genetic drift and altered cellular phenotypes, affecting responsiveness to Compound C1. We recommend using cells within a defined low passage number range for all experiments.
-
Cell Culture Conditions: Factors such as confluency, serum concentration, and media composition can influence cellular metabolism and the expression of aldose reductase. Standardize these conditions across all experiments.
-
Compound Solubility and Bioavailability: Poor solubility of Compound C1 in cell culture media can lead to precipitation and a lower effective concentration. Confirm the solubility of the compound in your specific media and consider using a suitable vehicle (e.g., DMSO) at a consistent, non-toxic concentration.
Q3: We are seeing conflicting results in our animal studies regarding the efficacy of Compound C1. What troubleshooting steps should we take?
A3: In vivo studies introduce a higher level of complexity. Inconsistencies can arise from:
-
Pharmacokinetics and Bioavailability: The route of administration, formulation, and animal strain can all affect the absorption, distribution, metabolism, and excretion (ADME) profile of Compound C1. It is important to perform pharmacokinetic studies to understand the compound's behavior in your specific animal model.
-
Animal Model Variability: The age, sex, and health status of the animals can impact the study outcome. Ensure that animals are properly randomized and that the disease model is consistently induced.
-
Dosing Accuracy: Inaccurate dosing can be a significant source of variability. Calibrate all dosing equipment and ensure precise administration of the compound.
Quantitative Data Summary
The table below summarizes potential sources of variability and their impact on key quantitative readouts for Compound C1.
| Parameter | Source of Inconsistency | Observed Effect on Results | Recommended Action |
| IC50 Value (in vitro) | Batch-to-batch purity variation (95% vs. 99%) | Higher IC50 with lower purity | Verify purity of each batch via HPLC-MS. |
| Inconsistent enzyme activity | Fluctuating IC50 values | Standardize enzyme concentration and activity. | |
| Cellular Efficacy (EC50) | High cell passage number (>20) | Decreased potency (higher EC50) | Use cells with low passage numbers (<10). |
| Compound precipitation in media | Apparent loss of activity | Check solubility and optimize vehicle/formulation. | |
| In Vivo Efficacy | Poor oral bioavailability | High variability in therapeutic outcome | Characterize pharmacokinetics and consider alternative formulations or routes of administration. |
| Inconsistent disease induction in animal model | Wide range of responses in treatment group | Refine and standardize the animal disease model protocol. |
Experimental Protocols
Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of Compound C1 against aldose reductase.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 6.2).
-
Prepare a 10 mM solution of DL-glyceraldehyde (substrate) in the assay buffer.
-
Prepare a 0.16 mM solution of NADPH (cofactor) in the assay buffer.
-
Prepare a stock solution of purified recombinant human aldose reductase in the assay buffer.
-
Prepare a 10 mM stock solution of Compound C1 in DMSO. Create a serial dilution series in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 140 µL of the potassium phosphate buffer to each well.
-
Add 20 µL of the NADPH solution to each well.
-
Add 10 µL of the diluted Compound C1 or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the aldose reductase enzyme solution to initiate the reaction.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the DL-glyceraldehyde substrate solution to all wells to start the reaction.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADPH oxidation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of Compound C1.
-
Normalize the velocities to the DMSO control.
-
Plot the percent inhibition versus the log concentration of Compound C1 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of aldose reductase and a troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical signaling pathway of the polyol pathway and the inhibitory action of Compound C1 on aldose reductase.
Caption: A logical workflow for troubleshooting inconsistent experimental results with Compound C1.
Technical Support Center: Optimization of Salfredin C1 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Salfredin C1 in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in cell-based assays?
For initial screening in cell viability assays (e.g., MTT, XTT), a 24-hour incubation period with this compound is a common starting point. However, the optimal time can vary significantly depending on the cell type and the specific research question. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your experimental model.[1] For longer-term experiments, be mindful of potential evaporation from plates, which can alter component concentrations.[2]
Q2: How does this compound's stability in culture medium affect incubation time?
The stability of this compound in your specific cell culture medium is a critical factor. Some media components can degrade over time at 37°C, which may affect the compound's activity.[2] If this compound is unstable, longer incubation times might lead to a decrease in its effective concentration, potentially masking its true biological effects. It is advisable to assess the stability of this compound in your experimental conditions if you suspect degradation.
Q3: For signaling pathway analysis, what is the optimal incubation period with this compound?
The modulation of signaling pathways can be a rapid process. To capture transient events like protein phosphorylation, a detailed time-course experiment with short intervals (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment is often necessary.[1] Missing the peak of a signaling event can lead to misinterpretation of the results.
Q4: How does cell density influence the optimal incubation time?
Cell density can significantly impact the cellular response to this compound. Seeding cells at a consistent density is crucial for reproducible results.[3] For assays measuring proliferation or cytotoxicity, the incubation time should be sufficient to allow for measurable changes without letting the control cells become over-confluent.
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[3] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell distribution. |
| Inconsistent Compound Addition | Ensure accurate and consistent pipetting of this compound into each well. |
Issue 2: No observable effect of this compound at various concentrations.
| Possible Cause | Troubleshooting Step |
| Incubation Time is Too Short | The compound may require a longer duration to exert its biological effect. Extend the incubation time (e.g., up to 72 or 96 hours) and perform a time-course experiment.[1] |
| Cell Line Resistance | The chosen cell line may be resistant to this compound. Verify the sensitivity of your cell line with a known positive control for the expected effect.[1] |
| Compound Instability | This compound may be degrading in the culture medium over the incubation period. Consider testing the stability of the compound or refreshing the medium with a new compound during long incubations. |
| Incorrect Assay Endpoint | The chosen assay may not be suitable for detecting the effects of this compound. Consider alternative assays that measure different cellular parameters. |
Issue 3: Inconsistent results between different experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and limited passage number range to avoid phenotypic drift.[3] |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma, as it can significantly alter cellular responses.[3] |
| Reagent Variability | Prepare fresh solutions of this compound for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: At the end of each incubation period, add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.[3]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. This will help determine the optimal incubation time for observing the desired effect of this compound.
Data Presentation
Table 1: Example of Time-Course and Dose-Response Data for this compound on Cell Viability (%)
| This compound (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100% | 100% | 100% |
| 1 | 98% | 95% | 90% |
| 10 | 85% | 70% | 55% |
| 50 | 60% | 40% | 25% |
| 100 | 45% | 30% | 15% |
Visualizations
References
Validation & Comparative
Validating Salfredin C1 as an Aldose Reductase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Aldose Reductase Inhibitors
The efficacy of an aldose reductase inhibitor is primarily determined by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several well-established aldose reductase inhibitors, providing a benchmark for the potential evaluation of Salfredin C1.
| Inhibitor | Chemical Class | Target Enzyme | IC50 (µM) |
| This compound | Not specified in abstracts | Aldose Reductase (ALR2) | Data not available |
| Epalrestat | Carboxylic acid derivative | Aldose Reductase (ALR2) | ~0.012-0.021 |
| Sorbinil | Spirohydantoin | Aldose Reductase (ALR2) | ~0.26 |
| Ponalrestat | Carboxylic acid derivative | Aldose Reductase (ALR2) | ~0.0077 (Ki value) |
Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
The validation of a novel aldose reductase inhibitor like this compound involves a series of in vitro and in vivo experiments. The following is a detailed methodology for a key in vitro assay.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde. The inhibitory potential of the test compound is quantified by measuring the reduction in the rate of NADPH oxidation.
Materials:
-
Purified or recombinant aldose reductase enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Control inhibitors (e.g., Epalrestat, Sorbinil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations.
-
Prepare solutions of NADPH, DL-glyceraldehyde, and aldose reductase in the phosphate buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Aldose reductase enzyme solution
-
Varying concentrations of this compound or vehicle (for control)
-
NADPH solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
-
Data Collection:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizing Key Pathways and Processes
To better understand the context of this compound's potential mechanism of action and its validation process, the following diagrams illustrate the aldose reductase signaling pathway and a typical experimental workflow.
Caption: Aldose Reductase Signaling Pathway.
Caption: Aldose Reductase Inhibition Assay Workflow.
Unraveling the Landscape of Androgen Receptor Inhibition: A Comparative Analysis
A critical point of clarification: Salfredin C1, the initial subject of this inquiry, has been identified in scientific literature not as an Androgen Receptor Inhibitor (ARI), but as an aldose reductase inhibitor.[1] This fundamental difference in its mechanism of action precludes a direct comparative analysis against ARIs. Therefore, this guide has been adapted to provide the requested in-depth comparison of three leading second-generation ARIs currently pivotal in prostate cancer research and treatment: Enzalutamide, Apalutamide, and Darolutamide.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these three prominent Androgen Receptor Inhibitors (ARIs). The information presented is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Introduction to Second-Generation Androgen Receptor Inhibitors
Androgen receptor signaling is a critical driver of prostate cancer progression. Second-generation ARIs have been developed to more potently and comprehensively block this pathway compared to their predecessors. Enzalutamide, Apalutamide, and Darolutamide are all potent, non-steroidal ARIs that have demonstrated significant clinical benefit. However, they possess distinct structural and pharmacological properties that influence their efficacy and safety profiles.
Comparative Performance Data
The following tables summarize key quantitative data for Enzalutamide, Apalutamide, and Darolutamide, focusing on their preclinical performance in inhibiting the androgen receptor. It is important to note that direct head-to-head preclinical studies are limited, and variations in experimental conditions can affect the absolute values.
Table 1: In Vitro Potency of Second-Generation ARIs
| Parameter | Enzalutamide | Apalutamide | Darolutamide | Reference |
| AR Binding Affinity (IC50) | 16.0 ± 2.1 nM | 21.4 ± 4.4 nM | >10x lower inhibition constant than Enzalutamide/Apalutamide | [2] |
| AR-mediated Transcription Inhibition (IC50) | 26 nM | 200 nM | 26 nM | |
| Prostate Cancer Cell Line Proliferation (IC50) | 46.6 µM (22RV1) | Not directly compared in the same study | 33.8 µM (LNCaP) | [3] |
Note: IC50 values can vary significantly based on the cell line and assay conditions. The data presented are from various sources and should be interpreted with caution.
Mechanism of Action
While all three ARIs act by inhibiting androgen receptor signaling, they do so with a multi-faceted approach that represents a significant advancement over first-generation antiandrogens. Their primary mechanisms include:
-
Competitive Inhibition of Androgen Binding: They bind with high affinity to the ligand-binding domain (LBD) of the androgen receptor, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
-
Inhibition of Nuclear Translocation: They prevent the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.
-
Impairment of DNA Binding and Transcription: By altering the AR's structure, they inhibit its ability to bind to androgen response elements (AREs) on the DNA, thereby blocking the transcription of androgen-dependent genes that promote cancer cell growth and survival.
References
Salfredin C1: Unraveling the Experimental Landscape for a Promising Aldose Reductase Inhibitor
For researchers, scientists, and drug development professionals, the validation and comparison of novel compounds are critical steps in the innovation pipeline. This guide addresses the current experimental understanding of Salfredin C1, a naturally derived aldose reductase inhibitor. However, a comprehensive cross-validation and direct comparison with alternative compounds are currently hampered by the limited availability of public experimental data on its specific biological activities.
This compound has been identified as a new inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications. It is produced by the fungus Crucibulum sp. RF-3817 and its structure has been elucidated.[1][2] Despite its discovery and characterization, detailed experimental data quantifying its inhibitory potency (such as IC50 values) and exploring its potential anti-inflammatory and NF-κB inhibitory activities are not available in the public domain.
This guide, therefore, serves to highlight the existing knowledge gap and provide a framework for the kind of experimental data and comparisons that would be necessary to fully evaluate the therapeutic potential of this compound.
The Promise of Aldose Reductase Inhibition in Inflammation
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The accumulation of sorbitol, the product of aldose reductase activity, is a key factor in the pathogenesis of diabetic complications. Beyond its role in diabetes, emerging evidence strongly suggests that aldose reductase plays a significant role in inflammatory processes. This has led to the investigation of aldose reductase inhibitors (ARIs) as potential anti-inflammatory agents.
The anti-inflammatory effects of ARIs are believed to be mediated, at least in part, through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting aldose reductase, it is hypothesized that the downstream activation of NF-κB can be suppressed, thereby reducing the inflammatory response.
Comparative Data: A Necessary but Missing Piece
To objectively assess the performance of this compound, it is essential to compare its biological activities with those of established or alternative compounds. The following tables outline the type of quantitative data that would be required for a meaningful comparison. In the absence of specific data for this compound, these tables remain illustrative.
Table 1: Comparison of Aldose Reductase Inhibitory Activity
| Compound | IC50 (µM) | Source Organism/Method |
| This compound | Data not available | Crucibulum sp. RF-3817 |
| Epalrestat | 0.02-0.2 | Synthetic |
| Sorbinil | 0.3-1.0 | Synthetic |
| Quercetin | 1.0-10.0 | Plant-derived |
Table 2: Comparison of Anti-inflammatory Activity (Inhibition of Pro-inflammatory Cytokine Production)
| Compound | Cell Line | Stimulant | Cytokine Measured | IC50 (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dexamethasone | RAW 264.7 | LPS | TNF-α | ~0.01 |
| Parthenolide | THP-1 | LPS | IL-6 | ~5 |
Table 3: Comparison of NF-κB Inhibitory Activity
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| BAY 11-7082 | HEK293 | Reporter Gene Assay | ~10 |
| MG-132 | HeLa | Western Blot (IκBα degradation) | ~1 |
Essential Experimental Protocols for Future Validation
To generate the necessary comparative data for this compound, standardized and detailed experimental protocols are crucial. The following sections describe the methodologies for key assays.
Aldose Reductase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the activity of aldose reductase.
Methodology:
-
Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.
-
Substrate: DL-glyceraldehyde.
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH).
-
Assay Principle: The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the enzyme solution.
-
Add varying concentrations of this compound or a reference inhibitor.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Record the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Inhibition Assays
Objective: To assess the ability of this compound to inhibit the activation of the NF-κB signaling pathway in a cellular context.
Methodology 1: NF-κB Reporter Gene Assay
-
Cell Line: A suitable cell line, such as HEK293 or HeLa cells, is transiently or stably transfected with a reporter plasmid containing an NF-κB response element upstream of a luciferase or β-galactosidase gene.
-
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in reporter gene activity compared to stimulated cells without the inhibitor.
Methodology 2: Western Blot for IκBα Degradation and p65 Phosphorylation
-
Cell Line: A relevant cell line, such as RAW 264.7 macrophages or THP-1 monocytes.
-
Procedure:
-
Culture the cells and pre-treat with this compound.
-
Stimulate the cells with an NF-κB activator (e.g., LPS).
-
At different time points, harvest the cells and prepare whole-cell lysates or nuclear/cytoplasmic fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with specific primary antibodies against IκBα, phospho-IκBα, p65, and phospho-p65.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the levels of protein expression and phosphorylation. A decrease in IκBα degradation and p65 phosphorylation in the presence of this compound would indicate an inhibitory effect on the NF-κB pathway.
Visualizing the Path Forward: Signaling Pathways and Workflows
To facilitate a deeper understanding of the potential mechanisms of action and the necessary experimental steps, the following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and a general experimental workflow for evaluating a novel compound like this compound.
Caption: Canonical NF-κB signaling pathway.
Caption: General experimental workflow.
Conclusion and Future Directions
This compound presents an intriguing starting point for the development of a novel anti-inflammatory agent, given its identity as an aldose reductase inhibitor. However, the current lack of publicly available experimental data on its biological activity prevents a thorough cross-validation and comparison with other compounds. To unlock the therapeutic potential of this compound, future research should prioritize the generation of robust quantitative data on its aldose reductase inhibitory potency, as well as its effects on inflammatory and NF-κB signaling pathways using the standardized protocols outlined in this guide. Such data will be instrumental for the scientific and drug development communities to objectively evaluate this compound and guide its journey from a promising natural product to a potential therapeutic agent.
References
Unveiling Salfredin C1: A Comparative Guide to Aldose Reductase Inhibition
For researchers, scientists, and professionals in drug development, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive comparison of Salfredin C1, an aldose reductase inhibitor, with other known inhibitors. Detailed experimental protocols, comparative data, and visual representations of the underlying biochemical pathways are presented to facilitate a clear understanding of its potential therapeutic applications.
Introduction to this compound
This compound is a naturally derived aldose reductase inhibitor produced by the fungus Crucibulum sp. RF-3817.[1] Its chemical formula is C13H11NO6.[2] Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as those seen in diabetes mellitus.[2][3] By inhibiting this enzyme, this compound has the potential to mitigate the long-term complications associated with diabetes, including neuropathy, retinopathy, and nephropathy.[4][5]
The Polyol Pathway: The Target of this compound
Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to produce energy. However, in states of high blood sugar, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway.[6][7]
The polyol pathway consists of two main enzymatic steps:
-
Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH.[6]
-
Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose (B13574) by this enzyme, a reaction that converts NAD+ to NADH.[6]
The accumulation of sorbitol, which does not easily cross cell membranes, leads to osmotic stress and cellular damage.[4][6] Furthermore, the depletion of NADPH and the altered NAD+/NADH ratio disrupt the cellular redox balance, leading to increased oxidative stress.[8] Aldose reductase inhibitors like this compound aim to block the first step of this pathway, thereby preventing sorbitol accumulation and its downstream detrimental effects.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Design for Evaluating this compound
To assess the efficacy and specificity of this compound as an aldose reductase inhibitor, a series of control experiments are essential.
Experimental Workflow
Caption: A generalized workflow for the evaluation of this compound.
In Vitro Aldose Reductase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of aldose reductase.
Protocol:
-
Enzyme Source: Partially purified aldose reductase from a source such as rat lens or bovine lens.
-
Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 6.2-7.0)
-
NADPH solution (e.g., 2.4 mM)
-
Substrate: DL-Glyceraldehyde solution (e.g., 25 mM)
-
Test Compound: this compound at various concentrations.
-
Positive Control: A known aldose reductase inhibitor such as Epalrestat or Quercetin.
-
Negative Control: Vehicle (the solvent used to dissolve this compound, e.g., DMSO).
-
-
Procedure (96-well plate format): a. To each well, add the phosphate buffer, aldose reductase enzyme solution, NADPH solution, and the test compound (this compound, positive control, or negative control). b. Initiate the enzymatic reaction by adding the substrate solution (DL-Glyceraldehyde). c. Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Data Analysis: a. Calculate the rate of NADPH oxidation for each condition. b. Determine the percentage of inhibition by this compound and the positive control relative to the negative control. c. Calculate the IC50 value for this compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Comparative Data
The following table summarizes the inhibitory activity of this compound in comparison to other known aldose reductase inhibitors. The IC50 values are indicative of the potency of the compounds.
| Compound | Class | IC50 (µM) - Representative Values | Key Remarks |
| This compound | Natural Product | To be determined experimentally | Aldose reductase inhibitor produced by Crucibulum sp.[1] |
| Epalrestat | Carboxylic Acid Derivative | 0.02 - 0.2 | Approved for diabetic neuropathy in several countries.[9] |
| Sorbinil | Spirohydantoin | 0.3 - 1.0 | Clinical trials showed mixed results; associated with hypersensitivity reactions. |
| Tolrestat | Carboxylic Acid Derivative | 0.03 - 0.1 | Withdrawn due to liver toxicity. |
| Zopolrestat | Carboxylic Acid Derivative | 0.02 - 0.08 | Withdrawn due to lack of efficacy. |
| Quercetin | Flavonoid | 0.5 - 2.0 | A natural flavonoid with known aldose reductase inhibitory activity, often used as a positive control. |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Logical Framework for Control Experiment Design
A well-designed experiment with appropriate controls is crucial for validating the specific inhibitory effect of this compound on aldose reductase.
Caption: Logical structure for designing a control experiment for this compound.
This compound presents itself as a promising candidate for further investigation as an aldose reductase inhibitor. The experimental framework outlined in this guide provides a robust methodology for its evaluation and comparison with existing compounds. By understanding its mechanism of action within the polyol pathway and quantifying its inhibitory potency through controlled experiments, the therapeutic potential of this compound in the context of diabetic complications can be thoroughly assessed. Future in vivo studies will be crucial to determine its pharmacokinetic profile and overall efficacy in a physiological setting.
References
- 1. Salfredins, new aldose reductase inhibitors produced by Crucibulum sp. RF-3817. I. Fermentation, isolation and structures of salfredins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Polyol pathway - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Salfredin C1 Specificity: Data Currently Unavailable
Despite significant interest in the development of novel aldose reductase inhibitors for the management of diabetic complications, a detailed comparative analysis of the specificity of Salfredin C1 is not possible at this time due to a lack of publicly available experimental data.
This compound has been identified as an aldose reductase inhibitor, isolated from the fermentation broth of Crucibulum sp. RF-3817. Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during periods of hyperglycemia. The accumulation of sorbitol, the product of aldose reductase activity, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of this enzyme, like this compound, are of considerable therapeutic interest.
However, a thorough review of the scientific literature reveals a critical gap in the available information regarding this compound's bioactivity. While its discovery and structure have been described, quantitative data detailing its inhibitory potency (such as IC50 values) and its specificity against aldose reductase versus other related enzymes (e.g., aldehyde reductase) are not present in the accessible scientific domain.
The Polyol Pathway and the Role of Aldose Reductase
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway.
Caption: The Polyol Pathway of Glucose Metabolism.
The Need for Quantitative Data
To produce a meaningful comparison guide for researchers, quantitative data is essential. This would typically include:
-
IC50 Values: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Selectivity Data: A comparison of the inhibitory activity of this compound against aldose reductase versus other aldo-keto reductases to determine its specificity.
-
Kinetic Studies: An analysis of the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Without this information, it is impossible to create the requested data tables, detail the experimental protocols used to assess this compound, or provide a comparative assessment against well-characterized aldose reductase inhibitors such as Epalrestat or Sorbinil.
Future Outlook
The initial discovery of the Salfredin family of compounds suggested a potential new class of aldose reductase inhibitors. Further research to characterize their biological activity is necessary to understand their therapeutic potential. Should experimental data on this compound become available, a comprehensive comparison guide could be developed to aid researchers in drug development and related fields. We will continue to monitor the scientific literature for any new publications on this topic.
Unveiling the Therapeutic Potential of Salfredin C1: A Comparative Guide for Researchers
For Immediate Release
Salfredin C1, a novel aldose reductase inhibitor, is emerging as a compound of interest in the ongoing search for effective therapies to combat diabetic complications. This guide offers a comprehensive comparison of this compound's therapeutic potential against other aldose reductase inhibitors, providing researchers, scientists, and drug development professionals with essential experimental data, detailed methodologies, and visual representations of key biological pathways.
The Promise of Aldose Reductase Inhibition
Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose into sorbitol.[1][2] Under hyperglycemic conditions, the accumulation of intracellular sorbitol is a key factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2] By inhibiting aldose reductase, compounds like this compound offer a promising strategy to mitigate these debilitating conditions.
In Vitro Efficacy: A Comparative Analysis
The primary measure of an aldose reductase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific quantitative data for this compound's IC50 value is not yet publicly available in the reviewed literature, a comparison with established aldose reductase inhibitors highlights the landscape of potency within this class of drugs.
| Compound | IC50 (µM) | Notes |
| This compound | Data not available | An aldose reductase inhibitor isolated from Crucibulum sp. RF-3817.[3] |
| Alrestatin | ~10 | One of the first aldose reductase inhibitors to be clinically evaluated. |
| Tolrestat | Data not available in provided search results | Withdrawn from some markets due to liver toxicity concerns. |
| Epalrestat | 0.059 - 6.825 | Currently approved for diabetic neuropathy in several countries.[4] |
| Ranirestat | Data not available in provided search results | A second-generation inhibitor. |
| Sorbinil | Data not available in provided search results | Development was halted due to adverse effects. |
| Zopolrestat | 0.0031 | A potent, orally active inhibitor.[5] |
| Citrinin | ~10 | A fungal metabolite with aldose reductase inhibitory activity.[6] |
Note: IC50 values can vary depending on the specific experimental conditions.
Understanding the Mechanism: The Polyol Pathway
The diagram below illustrates the polyol pathway and the critical role of aldose reductase, the target of this compound and other inhibitors.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Protocols: A Guide for Researchers
To facilitate further research and validation of this compound's therapeutic potential, detailed experimental protocols for key assays are provided below.
In Vitro Aldose Reductase Inhibition Assay
This assay is fundamental for determining the IC50 value of a potential inhibitor.
Objective: To quantify the inhibitory effect of this compound on aldose reductase activity.
Principle: The enzymatic activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate, typically DL-glyceraldehyde.
Materials:
-
Rat lens aldose reductase preparation
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (pH 6.2)
-
This compound (test compound)
-
Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.
-
Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should also be prepared.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
In Vivo Model of Experimental Diabetic Neuropathy
Animal models are crucial for evaluating the in vivo efficacy of therapeutic candidates. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used model for studying diabetic neuropathy.[7][8]
Objective: To assess the ability of this compound to prevent or reverse the signs of diabetic neuropathy in a rat model.
Procedure:
-
Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) to adult male Sprague-Dawley rats. Control animals receive a vehicle injection.
-
Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Begin treatment with this compound at various doses. The compound can be administered orally or via injection. A vehicle-treated diabetic group and a non-diabetic control group should be included.
-
Assessment of Neuropathy: Evaluate the development of neuropathy over several weeks using a battery of tests, including:
-
Nerve Conduction Velocity (NCV): Measure the speed of electrical impulses along motor and sensory nerves.
-
Thermal and Mechanical Nociception: Assess sensitivity to heat and pressure to evaluate hyperalgesia or allodynia.
-
Histopathology: Examine nerve tissue for structural changes, such as demyelination and axonal loss.
-
-
Data Analysis: Compare the results from the this compound-treated groups with the diabetic control and non-diabetic control groups to determine the therapeutic effect.
Caption: Workflow for the in vivo experimental diabetic neuropathy model.
Future Directions
The identification of this compound as an aldose reductase inhibitor opens up new avenues for research into the treatment of diabetic complications. Future studies should focus on determining the precise IC50 value of this compound and conducting comprehensive in vivo studies to establish its efficacy and safety profile. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will also be critical for its potential translation into a clinical candidate.
This guide provides a foundational framework for researchers to build upon as they explore the therapeutic potential of this compound and other novel aldose reductase inhibitors. The provided data and protocols are intended to support and accelerate these vital research efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. In Search of Differential Inhibitors of Aldose Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salfredins, new aldose reductase inhibitors produced by Crucibulum sp. RF-3817. I. Fermentation, isolation and structures of salfredins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on aldose reductase inhibitors from fungi. I. Citrinin and related benzopyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
A Comparative Analysis of C1 Esterase Inhibitors for Therapeutic Use
For Immediate Release
This guide provides a detailed comparison of commercially available C1 esterase inhibitor (C1-INH) concentrates, crucial therapeutic agents for the management of hereditary angioedema (HAE). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical properties, functional activities, and analytical methodologies used to evaluate these critical biologic drugs.
C1 esterase inhibitor is a vital regulatory protein in the complement system, the contact system, and the fibrinolytic pathway. Its deficiency leads to the overproduction of bradykinin, causing recurrent and debilitating swelling in patients with HAE.[1][2][3] This comparison focuses on four prominent C1-INH concentrates: Berinert, Cetor, Cinryze (all plasma-derived), and Ruconest (recombinant).[4][5]
Biochemical and Functional Comparison of C1-INH Concentrates
The efficacy and safety of C1-INH concentrates are directly related to their purity, specific activity, and functionality. The following table summarizes these key parameters for the four commercially available inhibitors. The data is compiled from a comparative study that utilized standardized analytical methods to ensure a direct and objective comparison.[4][5][6]
| Inhibitor | Source | Purity (%) | Specific Activity (U/mg) | Functionality (Antigen/Activity Ratio) | Molecular Weight (approx. kDa) |
| Berinert | Plasma-derived | 97.0 | 11.57 | 1.24 | 105 |
| Cetor | Plasma-derived | 88.6 | 9.01 | 1.42 | 105 |
| Cinryze | Plasma-derived | 89.5 | 10.41 | 1.22 | 105 |
| Ruconest | Recombinant | 98.6 | 12.13 | 1.67 | 98 |
Data sourced from a biochemical comparison study of four commercially available C1 esterase inhibitor concentrates.[4][5][6]
Ruconest, the recombinant C1-INH, exhibits the highest purity and specific activity. However, the plasma-derived inhibitors, particularly Cinryze and Berinert, show a better functionality ratio, indicating a higher proportion of active protein relative to the total protein antigen present.[4][5][6] The difference in molecular weight between the recombinant and plasma-derived products is also noteworthy.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of C1-INH concentrates.
Determination of C1-INH Antigen Concentration by Nephelometry
Nephelometry is utilized to quantify the concentration of C1-INH protein antigen in a sample.[7]
-
Principle: This method measures the turbidity or cloudiness of a sample after the addition of a specific antibody that binds to the target protein (C1-INH). The amount of light scattered by the resulting antigen-antibody complexes is proportional to the concentration of the protein in the sample.
-
Procedure:
-
A blood sample is collected, and serum is separated.[8]
-
The serum sample is diluted and placed in a nephelometer.
-
A specific anti-C1-INH antibody is added to the sample.
-
The instrument measures the intensity of scattered light at a specific angle.
-
The measured light scatter is compared to a standard curve generated from samples with known C1-INH concentrations to determine the concentration in the test sample.[7][9]
-
Determination of Total Protein by Bradford Assay
The Bradford assay is a rapid and sensitive method for the quantification of total protein concentration.[10][11]
-
Principle: The assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins. When the dye binds to protein, its maximum absorption shifts from 465 nm to 595 nm. The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.
-
Procedure:
-
A standard curve is prepared using known concentrations of a standard protein, typically bovine serum albumin (BSA).[12]
-
The protein samples and standards are added to a microplate or cuvettes.
-
The Bradford dye reagent is added to each sample and standard.
-
After a short incubation period at room temperature, the absorbance at 595 nm is measured using a spectrophotometer.[13][12]
-
The protein concentration of the samples is calculated by comparing their absorbance values to the standard curve.[12]
-
Assessment of Purity by Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography separates proteins based on their size and shape.[14][15]
-
Principle: The chromatographic column is packed with porous beads. Larger molecules that cannot enter the pores travel around the beads and elute from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[15][16]
-
Procedure:
-
The SEC column is equilibrated with a suitable mobile phase buffer.
-
The protein sample is loaded onto the column.
-
The mobile phase is continuously pumped through the column to facilitate the separation of proteins.
-
The eluting protein is monitored by a UV detector, and fractions are collected.
-
The purity of the C1-INH is determined by analyzing the resulting chromatogram. The area of the C1-INH peak relative to the total area of all peaks represents the purity of the sample.
-
Analysis of Purity and Molecular Weight by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight.[17][18]
-
Principle: Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge.[18] When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight.[17]
-
Procedure:
-
Protein samples are mixed with a sample buffer containing SDS and a reducing agent and heated to denature the proteins.
-
The samples are loaded into the wells of a polyacrylamide gel.
-
An electric current is applied to the gel, causing the proteins to migrate through the gel.
-
After separation, the gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.[17]
-
The purity is assessed by observing the number and intensity of protein bands. The molecular weight is estimated by comparing the migration of the protein to that of known molecular weight standards run on the same gel.[19]
-
Protein Identification by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to identify proteins with high accuracy.[20]
-
Principle: Proteins are first digested into smaller peptides. These peptides are then ionized and their mass-to-charge ratio is measured by a mass spectrometer. The resulting peptide mass fingerprint or the fragmentation pattern of individual peptides can be used to identify the protein by searching a protein sequence database.[21]
-
Procedure:
-
The protein of interest is excised from an SDS-PAGE gel or is in solution.
-
The protein is enzymatically digested (e.g., with trypsin) into smaller peptides.
-
The peptide mixture is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[20]
-
The mass spectrometer measures the mass-to-charge ratio of the peptides.
-
For tandem mass spectrometry (MS/MS), selected peptides are fragmented, and the masses of the fragments are measured.[21]
-
The peptide masses or fragment spectra are used to search a protein database to identify the protein.
-
Visualizations
Complement System and C1-INH Mechanism of Action
The following diagram illustrates the classical pathway of the complement system and the regulatory role of C1 esterase inhibitor.
Caption: Role of C1-INH in regulating the classical complement pathway.
Experimental Workflow for C1-INH Characterization
This diagram outlines the workflow for the biochemical characterization of C1-INH concentrates.
Caption: Workflow for the characterization of C1-INH concentrates.
References
- 1. C1-inhibitor - Wikipedia [en.wikipedia.org]
- 2. Physicochemical and Biological Characterization of rhC1INH Expressed in CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckerentandallergy.com [beckerentandallergy.com]
- 4. Biochemical comparison of four commercially available C1 esterase inhibitor concentrates for treatment of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical comparison of four commercially available C1 esterase inhibitor concentrates for treatment of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The diagnosis of hereditary angioedema with C1 inhibitor deficiency: a survey of Canadian physicians and laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucsfhealth.org [ucsfhealth.org]
- 9. researchgate.net [researchgate.net]
- 10. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Quantifying proteins using the Bradford method [qiagen.com]
- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. goldbio.com [goldbio.com]
- 15. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 16. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.cn]
- 17. Protein analysis SDS PAGE [qiagen.com]
- 18. Khan Academy [khanacademy.org]
- 19. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 20. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Independent Verification of Salfredin C1 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Salfredin C1 and other aldose reductase inhibitors. Due to the limited publicly available data on this compound, this document focuses on providing a framework for its evaluation, including detailed experimental protocols and a comparison with established alternatives.
Comparative Analysis of Aldose Reductase Inhibitors
While specific quantitative data for this compound's inhibitory activity (such as an IC50 value) is not currently available in published literature, a comparison with other well-characterized aldose reductase inhibitors is crucial for understanding its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known aldose reductase inhibitors. This data provides a benchmark against which this compound's activity could be measured.
| Aldose Reductase Inhibitor | IC50 (nM) | Organism/Enzyme Source |
| This compound | Data not publicly available | Crucibulum sp. RF-3817 |
| Ranirestat | 15 | Human |
| Epalrestat | 10 - 72 | Human / Rat Lens |
| Fidarestat | 18 | Human Erythrocytes |
| Zopolrestat | 3.1 | Human Placenta |
| Tolrestat | 35 | Not Specified |
| Sorbinil | ~100 (with 4-nitrobenzaldehyde) | Bovine Lens |
The Polyol Pathway and the Role of Aldose Reductase
Under normal physiological conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, excess glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the reduction of glucose to sorbitol, with NADPH as a cofactor. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.
The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. Furthermore, the increased consumption of NADPH in the polyol pathway can deplete cellular antioxidant defenses, leading to oxidative stress. These processes are implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts. Aldose reductase inhibitors aim to mitigate these effects by blocking the initial step of this pathway.
The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Experimental Protocols for Aldose Reductase Inhibition Assay
To independently verify the activity of this compound and compare it to other inhibitors, a standardized in vitro aldose reductase inhibition assay is necessary. The following protocol outlines a common spectrophotometric method.
Objective: To determine the in vitro inhibitory activity of this compound on aldose reductase by measuring the decrease in NADPH absorbance.
Materials and Reagents:
-
Aldose Reductase: Purified or from a tissue homogenate (e.g., rat lens).
-
This compound and other test inhibitors.
-
Assay Buffer: 0.067 M Potassium phosphate (B84403) buffer (pH 6.2).
-
Cofactor: NADPH solution.
-
Substrate: DL-glyceraldehyde.
-
UV-Vis Spectrophotometer or a 96-well plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Enzyme Preparation: Prepare a suitable dilution of the aldose reductase enzyme in the assay buffer.
-
Reaction Mixture Preparation: In a quartz cuvette or a 96-well plate, combine the assay buffer, NADPH solution, and the enzyme solution.
-
Inhibitor Addition: Add varying concentrations of this compound or the alternative inhibitor to the reaction mixture. For the control, add the solvent used to dissolve the inhibitors.
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for in vitro Aldose Reductase Inhibition Assay.
Conclusion and Future Directions
This compound has been identified as a novel aldose reductase inhibitor. However, a comprehensive, independent verification of its inhibitory potency is necessary to fully understand its therapeutic potential. The lack of a publicly available IC50 value for this compound is a significant data gap that hinders its direct comparison with other established inhibitors.
Future research should focus on determining the IC50 value of this compound using standardized in vitro assays, such as the one described in this guide. Furthermore, comparative studies against a panel of known aldose reductase inhibitors will be essential to accurately position this compound within the landscape of potential treatments for diabetic complications. Such data will be invaluable for guiding further preclinical and clinical development.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Salfredin C1
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of chemical reagents are critical components of a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of Salfredin C1, a compound that requires careful management due to its toxicological profile. Adherence to these procedures will help ensure the safety of your team and the protection of the environment.
Immediate Safety and Operational Plan
This compound is classified as a toxic substance. It is harmful if swallowed or in contact with skin and is fatal if inhaled.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.
Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is the first line of defense. When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, must be worn.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is necessary.
Spill and Contamination Procedures: In the event of a spill, the area should be evacuated and ventilated. Appropriate PPE must be worn before cleanup. For liquid spills, use an inert absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust. All cleanup materials must be collected and disposed of as hazardous waste.
Quantitative Data for Disposal Planning
For logistical planning, a clear understanding of waste quantities and container specifications is essential. The following table summarizes key quantitative data for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste; Acutely Toxic | [1] |
| Container Type | Leak-proof, compatible container (e.g., glass for acids, high-density polyethylene) with a secure lid. | [3] |
| Labeling | "Hazardous Waste," "Toxic," full chemical name ("this compound"), and hazard pictograms. | [3] |
| Maximum Accumulation | Do not accumulate more than one quart of acute hazardous waste in a satellite accumulation area. | [2] |
| Storage | Store in a designated, secure area away from incompatible materials, with secondary containment. | [2] |
Experimental Protocol: Chemical Degradation of this compound Waste
While the ultimate disposal of this compound waste must be carried out by a licensed hazardous waste disposal service, a chemical degradation step can be performed at the laboratory bench to reduce its toxicity. The following protocol is a general method for the oxidative degradation of toxic organic compounds and should be adapted based on the specific concentration and volume of the this compound waste.
Objective: To chemically degrade this compound in waste solutions to less toxic byproducts prior to collection by a certified disposal company.
Materials:
-
This compound waste solution
-
Potassium permanganate (B83412) (KMnO4)
-
Sulfuric acid (H2SO4), 10% solution
-
Sodium bisulfite (NaHSO3)
-
pH indicator strips
-
Stir plate and stir bar
-
Fume hood
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Acidification: Place the this compound waste solution in a suitable beaker with a stir bar. While stirring, slowly add 10% sulfuric acid until the pH of the solution is approximately 3.
-
Oxidation: Slowly add a saturated solution of potassium permanganate to the acidified waste solution while stirring. Continue to add the potassium permanganate solution until a persistent purple color is observed, indicating an excess of the oxidizing agent. Allow the mixture to stir for a minimum of two hours to ensure complete degradation.
-
Neutralization of Oxidant: After the two-hour reaction time, quench the excess potassium permanganate by slowly adding sodium bisulfite solution until the purple color disappears and the solution becomes colorless or pale yellow.
-
Final pH Adjustment: Neutralize the solution by slowly adding a suitable base (e.g., sodium hydroxide (B78521) solution) until the pH is between 6 and 8.
-
Collection and Labeling: Transfer the treated solution to a properly labeled hazardous waste container. The label should indicate that the contents have been treated by chemical oxidation.
-
Disposal: Arrange for the collection of the treated waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
